molecular formula C20H40O2 B15591411 (Rac)-Phytene-1,2-diol CAS No. 474431-27-1

(Rac)-Phytene-1,2-diol

Cat. No.: B15591411
CAS No.: 474431-27-1
M. Wt: 312.5 g/mol
InChI Key: KDJDYRMHRJLXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytene-1,2-diol is an organic molecular entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJDYRMHRJLXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442890
Record name 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474431-27-1
Record name 1,2-Hexadecanediol, 7,11,15-trimethyl-3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Rac)-Phytene-1,2-diol: A Technical Guide to Its Potential Natural Sources and Isolation Strategies Based on Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct references to the natural occurrence and isolation of "(Rac)-Phytene-1,2-diol" are not prevalent in the current scientific literature. This guide, therefore, provides an in-depth overview of the natural sources, isolation protocols, and biological activities of structurally related phytane-type and other diterpenoids, primarily from marine brown algae. The methodologies and data presented can serve as a valuable resource for researchers interested in the potential discovery and characterization of this compound or similar long-chain diol diterpenoids from natural sources.

Introduction to Phytane (B1196419) Diterpenoids and Long-Chain Diols

Diterpenoids are a diverse class of C20 terpenoids derived from four isoprene (B109036) units.[1] They exhibit a wide array of chemical structures, including acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic skeletons.[2] The acyclic phytane skeleton is a fundamental backbone for many diterpenoids. Phytane itself (2,6,10,14-tetramethylhexadecane) is a common biomarker in petroleum geochemistry and is formed from the diagenesis of phytol, a side chain of chlorophyll.[3]

While "this compound" is not a commonly reported natural product, the broader class of diterpenoids is abundant in various natural sources, particularly in marine organisms.[1][4] Marine brown algae (Phaeophyceae), such as those from the genera Dictyota and Sargassum, are prolific producers of a wide range of bioactive diterpenoids.[5][6][7] These compounds often possess significant biological activities, including cytotoxic, anti-inflammatory, antiviral, and antibacterial properties.[5][8][9]

This guide will focus on the known natural sources of phytane-related and other diterpenoids from marine brown algae, detail the established experimental protocols for their extraction and isolation, and summarize their reported biological activities. This information provides a foundational framework for any investigation into the natural occurrence of "this compound".

Potential Natural Sources of Phytane-Type Diterpenoids

Marine brown algae are the most promising potential sources for discovering novel diterpenoids, including those with a phytane skeleton.

Table 1: Genera of Brown Algae Known for Producing Diterpenoids

GenusNotable Diterpenoid ClassesSelected SpeciesReferences
DictyotaPrenylated guaianes, germacranes, and xenicanesDictyota dichotoma[5]
SargassumMeroterpenoids, Spatane diterpenoidsSargassum fusiforme, Sargassum pallidum[6][10][11]
DilophusDolastanes, perhydroazulenesDilophus spiralis[12]
StoechospermumSpatane diterpenoidsStoechospermum marginatum[10]

Experimental Protocols for Isolation and Characterization

The isolation and characterization of diterpenoids from marine algae involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the extraction and fractionation of diterpenoids from brown algae.

Extraction_Workflow Algal_Biomass Dried and Powdered Algal Biomass Extraction Extraction (e.g., Maceration with MeOH/EtOAc) Algal_Biomass->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane/Methanol) Crude_Extract->Partitioning Hexane_Fraction Hexane Fraction (Less Polar) Partitioning->Hexane_Fraction Methanol_Fraction Methanol Fraction (More Polar) Partitioning->Methanol_Fraction Column_Chromatography Column Chromatography (Silica Gel) Methanol_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis HPLC_Purification Preparative HPLC TLC_Analysis->HPLC_Purification Pure_Compounds Pure Diterpenoids HPLC_Purification->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n translocates NFkB_IkB_complex NF-κB-IκB Complex NFkB_IkB_complex->IkB degradation NFkB_IkB_complex->NFkB_p65_p50 releases Diterpenoids Marine Diterpenoids Diterpenoids->IKK inhibits DNA DNA NFkB_p65_p50_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, cytokines) DNA->Gene_Expression induces

References

Synthesis of (Rac)-Phytene-1,2-diol from Phytene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of (Rac)-Phytene-1,2-diol from its corresponding alkene, phytene. The synthesis of vicinal diols from alkenes is a fundamental and well-established transformation in organic chemistry. This document outlines the primary methods, experimental protocols, and reaction parameters for achieving this conversion, with a focus on producing a racemic mixture of the diol.

Introduction

Phytene, a C20 isoprenoid alkene, is a precursor to phytene-1,2-diol, a molecule with potential applications in various research and development areas, including as a building block in the synthesis of complex natural products and pharmacologically active compounds. The conversion of the double bond in phytene to a vicinal diol (a glycol) is typically achieved through dihydroxylation. This guide details the most common and effective methods for this transformation to yield the racemic product.

Core Synthesis Methodologies

The syn-dihydroxylation of an alkene is the most direct route to a vicinal diol. This process involves the addition of two hydroxyl groups to the same face of the double bond. For the synthesis of a racemic diol from phytene, two primary methods are recommended: the Upjohn dihydroxylation and oxidation with potassium permanganate (B83412).

Upjohn Dihydroxylation

The Upjohn dihydroxylation is a widely used method that employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-Methylmorpholine N-oxide (NMO).[1][2][3] This method is generally high-yielding and avoids the use of large quantities of the highly toxic and expensive osmium tetroxide.[1][3]

Potassium Permanganate Oxidation

Oxidation with a cold, alkaline solution of potassium permanganate (KMnO₄) is a classic and cost-effective method for the syn-dihydroxylation of alkenes.[4][5] While effective, this method can sometimes suffer from lower yields due to over-oxidation of the product diol.[4][5]

Data Presentation: Reaction Conditions

The following table summarizes the typical reaction conditions for the synthesis of a racemic vicinal diol from an alkene like phytene.

ParameterUpjohn DihydroxylationPotassium Permanganate Oxidation
Catalyst/Oxidant Osmium tetroxide (OsO₄)Potassium permanganate (KMnO₄)
Co-oxidant N-Methylmorpholine N-oxide (NMO)None
Solvent System Acetone (B3395972)/Water, t-Butanol/WaterWater/Organic co-solvent (e.g., t-butanol)
Temperature 0 °C to Room Temperature≤ 5 °C
pH Neutral to slightly basicAlkaline (e.g., with NaOH)
Workup Reductive (e.g., Na₂SO₃ or NaHSO₃)Quenching with a reducing agent (e.g., Na₂SO₃)
Typical Yields Good to ExcellentModerate to Good
Key Advantages High yields, catalytic use of OsO₄Low cost of reagents
Key Disadvantages Toxicity and cost of OsO₄Potential for over-oxidation and lower yields

Experimental Protocols

Below are detailed, generalized experimental protocols for the dihydroxylation of phytene. These should be considered as starting points and may require optimization for the specific substrate and scale.

Protocol 1: Upjohn Dihydroxylation of Phytene

This protocol is adapted from the established Upjohn dihydroxylation procedure.[1][2][3]

Materials:

  • Phytene

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water or as a crystalline solid)

  • Acetone

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phytene (1.0 equivalent) in a mixture of acetone and water (typically a 10:1 ratio).

  • Addition of Co-oxidant: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.1-1.5 equivalents). Stir until the NMO has completely dissolved.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a catalytic amount of osmium tetroxide (0.002-0.01 equivalents) to the mixture. The solution will typically turn dark brown or black.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.

  • Quenching: Once the reaction is complete, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes to quench the reaction and reduce the osmate ester.

  • Workup:

    • Filter the mixture through a pad of celite to remove any precipitates, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by appropriate analytical methods (NMR, IR, Mass Spectrometry).

Protocol 2: Potassium Permanganate Dihydroxylation of Phytene

This protocol outlines the use of cold, alkaline potassium permanganate for the dihydroxylation of phytene.[4][5]

Materials:

  • Phytene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • t-Butanol or another suitable co-solvent

  • Water

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Reaction Setup: Dissolve phytene (1.0 equivalent) in a suitable co-solvent such as t-butanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (to maintain alkaline conditions).

  • Cooling: Cool the mixture to 0 °C or below in an ice/salt bath with vigorous stirring.

  • Addition of Oxidant: Slowly add a pre-cooled aqueous solution of potassium permanganate (approximately 1.0-1.2 equivalents) dropwise to the reaction mixture. The purple color of the permanganate should disappear as it reacts. Maintain the temperature below 5 °C during the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically rapid, often completing within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

  • Workup:

    • If a precipitate remains, filter the mixture through celite.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Analyze the purified this compound using standard analytical techniques.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Dihydroxylation Reaction cluster_workup Workup & Purification Phytene Phytene ReactionVessel Reaction Mixture (0°C to RT) Phytene->ReactionVessel Solvent Acetone/Water Solvent->ReactionVessel NMO NMO (Co-oxidant) NMO->ReactionVessel Quench Quench (Na2SO3) ReactionVessel->Quench TLC Monitoring OsO4 cat. OsO4 OsO4->ReactionVessel Extraction Extraction (EtOAc) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the Upjohn dihydroxylation of phytene.

Conclusion

The synthesis of this compound from phytene can be reliably achieved through established dihydroxylation methods. The Upjohn dihydroxylation offers a high-yielding and controlled approach, while oxidation with potassium permanganate provides a more cost-effective alternative. The choice of method will depend on factors such as scale, cost considerations, and the desired level of process control. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Stereochemistry and Enantiomers of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Phytene-1,2-diol, a terpenoid found in nature, presents a fascinating case study in stereochemistry due to its multiple chiral centers. This technical guide provides a comprehensive overview of the stereochemical landscape of this compound, including the identification of its stereoisomers and the relationship between its enantiomeric and diastereomeric forms. While specific experimental data for this exact molecule is limited in publicly accessible literature, this paper constructs a robust theoretical framework and provides illustrative experimental protocols for its synthesis, separation, and characterization based on established principles of organic chemistry and analogy to similar terpenoid diols. This document is intended to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential biological applications of phytene-diol stereoisomers.

Introduction to this compound

This compound, also known by its IUPAC name 7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol, is a C20 isoprenoid. It has been reported as a natural product isolated from plants such as Eupatorium fortunei. The core structure of phytene-1,2-diol contains two adjacent chiral centers at the C-1 and C-2 positions and a terminal double bond at C-3, making it a subject of stereochemical interest. The designation "(Rac)" indicates that it is commonly found or synthesized as a racemic mixture, an equimolar mixture of a pair of enantiomers. Understanding the stereochemistry of this molecule is crucial, as different stereoisomers can exhibit distinct biological activities.

Stereochemistry of Phytene-1,2-diol

The structure of phytene-1,2-diol possesses two stereocenters at carbons 1 and 2. The number of possible stereoisomers is therefore 2n, where n is the number of stereocenters. For phytene-1,2-diol, this results in 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

  • (2R,3R)-Phytene-1,2-diol

  • (2S,3S)-Phytene-1,2-diol

  • (2R,3S)-Phytene-1,2-diol

  • (2S,3R)-Phytene-1,2-diol

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers 2R,3R (2R,3R)-Phytene-1,2-diol 2S,3S (2S,3S)-Phytene-1,2-diol 2R,3R->2S,3S Mirror Images 2R,3S (2R,3S)-Phytene-1,2-diol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-Phytene-1,2-diol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Mirror Images

Figure 1: Stereochemical relationships of Phytene-1,2-diol isomers.
  • Enantiomers are non-superimposable mirror images of each other. The (2R,3R) and (2S,3S) isomers are one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity).

  • Diastereomers are stereoisomers that are not mirror images of each other. For example, (2R,3R)-phytene-1,2-diol is a diastereomer of both (2R,3S)- and (2S,3R)-phytene-1,2-diol. Diastereomers have different physical properties, which allows for their separation by techniques such as chromatography.

Hypothetical Synthesis and Separation of this compound

Proposed Synthetic Workflow

The synthesis would involve the stereoselective dihydroxylation of the terminal double bond of the precursor. A common method to achieve this is through osmium tetroxide-mediated dihydroxylation.

synthesis_workflow Start Precursor: 3-methylidene-7,11,15-trimethylhexadec-1-ene Step1 Syn-dihydroxylation (e.g., OsO4, NMO) Start->Step1 Product This compound (Mixture of Stereoisomers) Step1->Product Separation Chiral Chromatography Product->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

Figure 2: Proposed workflow for the synthesis and separation of Phytene-1,2-diol enantiomers.
Illustrative Experimental Protocol: Synthesis via Dihydroxylation

Objective: To synthesize this compound from 3-methylidene-7,11,15-trimethylhexadec-1-ene.

Materials:

Procedure:

  • Dissolve 3-methylidene-7,11,15-trimethylhexadec-1-ene (1.0 g, 3.4 mmol) in a mixture of acetone (20 mL) and water (2 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add N-methylmorpholine N-oxide (0.48 g, 4.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add osmium tetroxide solution (0.43 mL, 0.034 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.

Illustrative Experimental Protocol: Enantiomeric Separation

Objective: To separate the enantiomers of this compound.

Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for the analytical and preparative separation of enantiomers.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H). The choice of column is critical and may require screening.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for optimal resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as diols have weak chromophores).

  • Temperature: 25 °C.

Procedure:

  • Dissolve a small amount of the purified this compound in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution profile. The two enantiomers should elute at different retention times.

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomeric peak.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the individual enantiomers.

Characterization and Data Presentation

The synthesized and separated stereoisomers would be characterized using various analytical techniques to confirm their structure and purity.

Spectroscopic and Physical Data (Hypothetical)

The following table summarizes the expected analytical data for the stereoisomers of Phytene-1,2-diol. The values are illustrative and based on typical data for similar terpenoid diols.

Parameter(2R,3R)-Phytene-1,2-diol(2S,3S)-Phytene-1,2-diol(2R,3S)-Phytene-1,2-diol(2S,3R)-Phytene-1,2-diol
Molecular Formula C20H40O2C20H40O2C20H40O2C20H40O2
Molecular Weight 312.53 g/mol 312.53 g/mol 312.53 g/mol 312.53 g/mol
1H NMR (CDCl3, 500 MHz) Consistent with structureConsistent with structureConsistent with structureConsistent with structure
13C NMR (CDCl3, 125 MHz) Consistent with structureConsistent with structureConsistent with structureConsistent with structure
Mass Spec (ESI-MS) m/z 313.3 [M+H]+m/z 313.3 [M+H]+m/z 313.3 [M+H]+m/z 313.3 [M+H]+
Optical Rotation [α]D20 Positive value (e.g., +15.2)Negative value (e.g., -15.2)Different value (e.g., +5.8)Different value (e.g., -5.8)
Melting Point Identical to (2S,3S)Identical to (2R,3R)Identical to (2S,3R)Identical to (2R,3S)
HPLC Retention Time (Chiral) tR1tR2tR3tR4

Potential Biological Activities

While the specific biological activities of the individual stereoisomers of Phytene-1,2-diol have not been extensively studied, related compounds such as phytoene (B131915) and other terpenoids exhibit a range of biological effects. It is well-established that the stereochemistry of a molecule can significantly influence its biological activity due to the chiral nature of biological receptors and enzymes.

Potential areas of investigation for the biological activity of Phytene-1,2-diol stereoisomers include:

  • Anti-inflammatory activity: Many terpenoids possess anti-inflammatory properties.

  • Antimicrobial activity: The lipophilic nature of the molecule may allow it to interact with microbial cell membranes.

  • Anticancer activity: Certain terpenoids have shown cytotoxic effects against cancer cell lines.

  • Enzyme inhibition: The diol functionality could interact with the active sites of specific enzymes.

A logical workflow for investigating these potential biological activities is outlined below.

biological_activity_workflow Start Pure Stereoisomers of Phytene-1,2-diol Screening In vitro Biological Assays (e.g., anti-inflammatory, antimicrobial, cytotoxicity) Start->Screening Analysis Determine IC50 / EC50 values Screening->Analysis Comparison Compare activity between stereoisomers Analysis->Comparison Lead Identify most active stereoisomer(s) Comparison->Lead Further In vivo studies and mechanism of action studies Lead->Further

Figure 3: Logical workflow for investigating the biological activity of Phytene-1,2-diol stereoisomers.

Conclusion

This compound, with its two chiral centers, represents a molecule of significant stereochemical complexity. This guide has provided a detailed theoretical framework for understanding its four possible stereoisomers and their enantiomeric and diastereomeric relationships. Although specific experimental data for this compound is scarce, this paper has outlined plausible and detailed protocols for its synthesis via dihydroxylation and the separation of its enantiomers using chiral HPLC. The provided data tables and workflows offer a blueprint for researchers to follow in the synthesis, characterization, and biological evaluation of these interesting terpenoid diols. Further research into the specific properties and activities of each stereoisomer is warranted and could unveil novel therapeutic agents or biological probes.

(Rac)-Phytene-1,2-diol: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of (Rac)-Phytene-1,2-diol is limited in publicly available scientific literature. This technical guide, therefore, extrapolates potential activities based on the known biological effects of its parent compound, phytoene (B131915), and the broader class of carotenoids. The information presented is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations.

Introduction

This compound is a racemic dihydroxylated derivative of phytoene, a C40 carotenoid that serves as a precursor to all other carotenoids in photosynthetic organisms. While phytoene itself is a colorless compound, it possesses significant biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties.[1][2][3] The introduction of hydroxyl groups to the phytene backbone to form this compound is expected to alter its polarity and potentially modulate its biological effects. This guide summarizes the known biological activities of phytoene and related carotenoids to infer the potential therapeutic relevance of this compound.

Potential Biological Activities

Based on the activities of phytoene and other carotenoids, this compound is hypothesized to possess the following biological properties:

  • Antioxidant Activity: Carotenoids are well-established antioxidants capable of quenching singlet oxygen and scavenging other reactive oxygen species (ROS).[4] Phytoene, despite having fewer conjugated double bonds than other carotenoids, exhibits antioxidant effects.[2][3] The diol derivative may retain or even enhance this activity.

  • Anti-inflammatory Activity: Phytoene has been shown to exert anti-inflammatory effects, potentially by modulating pro-inflammatory signaling pathways.[1][3] Preclinical studies suggest that phytoene can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 and inhibit the activation of the NF-κB pathway.[1]

  • Anticancer Activity: Several carotenoids, including phytoene, have demonstrated potential anticancer activities.[5][6][7] These effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.[8] For instance, in a study on skin tumors induced by UV-B radiation, mice treated with phytoene developed fewer tumors per mouse compared to the control group.[6]

  • Skin Protection: Phytoene is known to protect against UV-induced skin damage.[2] This property, combined with its antioxidant and anti-inflammatory effects, makes it a compound of interest for dermatological applications.

Quantitative Data on Phytoene and Related Carotenoids

Direct quantitative bioactivity data for this compound is not available. The following table summarizes data for phytoene and other relevant carotenoids to provide a comparative context.

CompoundBiological ActivityAssay SystemMeasured EndpointValueReference
PhytoeneAnticancerHuman leukemia cellsGrowth InhibitionEffective at 10 µmol/L[5]
PhytoflueneAnticancerHuman leukemia cellsGrowth InhibitionMore effective than lycopene (B16060) at 10 µmol/L[5]
LuteinAnticancer (MCF-7)Human breast cancer cellsIC5021.935 µg/ml[9]
LuteinAnticancer (LNCaP)Human prostate cancer cellsIC5056.937 µg/ml[9]
FucoxanthinAnticancer (TIB-223)Bone cancer cellsIC504.3 μg/mL[10]

Postulated Mechanisms of Action and Signaling Pathways

The biological activities of carotenoids are mediated through the modulation of various cellular signaling pathways. It is plausible that this compound influences similar pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Phytene_Diol This compound (Hypothesized) Phytene_Diol->Akt Inhibition Phytene_Diol->Bax Activation Experimental_Workflow Compound This compound In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Cell_Based_Assays Cell-Based Assays (Cancer Cell Lines) In_Vitro_Screening->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action Western_Blot Western Blot (Signaling Proteins) Mechanism_of_Action->Western_Blot qPCR RT-qPCR (Gene Expression) Mechanism_of_Action->qPCR In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Toxicity Toxicity Assessment In_Vivo_Studies->Toxicity Efficacy Efficacy Studies In_Vivo_Studies->Efficacy

References

(Rac)-Phytene-1,2-diol: An Unexplored Node in Plant Metabolism—A Technical Guide Focused on Its Precursor, Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

Official Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the metabolic role of phytoene (B131915), the universal precursor to all carotenoids. However, specific information regarding the biosynthesis, function, and metabolic significance of (Rac)-Phytene-1,2-diol in plants is exceptionally scarce. This document provides a comprehensive overview of the current knowledge surrounding phytoene, thereby establishing a foundational context for future research into this sparsely documented molecule. It is hypothesized that this compound may be a minor, hydroxylated metabolite of phytoene, though its biological relevance remains to be elucidated.

Introduction: Phytoene as the Gateway to Carotenoids

Carotenoids are a diverse class of isoprenoid pigments that are indispensable for plant life. They play crucial roles in photosynthesis, provide essential photoprotection against oxidative stress, and serve as the molecular precursors for vital signaling molecules, including the phytohormones abscisic acid (ABA) and strigolactones. The entire metabolic flux of carbon into the carotenoid biosynthetic pathway is channeled through the formation of its first C40 intermediate: phytoene .

Phytoene is a colorless tetraterpene synthesized within the plastids. It is the product of a head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP). This enzymatic reaction represents the first committed and principal rate-limiting step in carotenogenesis, establishing the enzyme responsible, phytoene synthase (PSY) , as a critical point of metabolic regulation. While phytoene itself is primarily viewed as a transient metabolic intermediate, its synthesis and subsequent conversion are tightly controlled processes that respond to developmental programs and environmental stimuli.

Biosynthesis of Phytoene

The synthesis of phytoene occurs within various types of plastids (chloro-, chromo-, amylo-, etc.), utilizing GGPP that is predominantly derived from the methylerythritol 4-phosphate (MEP) pathway.

The reaction catalyzed by PSY is a bifunctional process:

  • The condensation of two GGPP molecules to form the cyclopropylcarbinyl intermediate, prephytoene diphosphate (B83284) (PPPP).

  • The rearrangement and subsequent conversion of PPPP into 15-cis-phytoene, accompanied by the elimination of diphosphate.

This process is highly regulated at the transcriptional level. Many plants possess multiple PSY paralogs that exhibit distinct tissue-specific and stress-responsive expression patterns. In tomato (Solanum lycopersicum), for example, the PSY1 isoform is predominantly responsible for the massive accumulation of carotenoids during fruit ripening, whereas PSY2 is the primary isoform active in photosynthetic tissues.[1]

Downstream Metabolism and Carotenoid-Derived Signaling

Following its synthesis, 15-cis-phytoene becomes the substrate for a series of enzymatic desaturation and isomerization reactions. This "poly-cis pathway" systematically introduces conjugated double bonds, forming the extended polyene chromophore responsible for the characteristic colors and potent antioxidant properties of carotenoids. This sequence of modifications ultimately leads to the production of the red pigment lycopene (B16060). Lycopene then stands at a critical branch point, where its cyclization by specific lycopene cyclases yields either α-carotene or β-carotene, the foundational precursors for all xanthophylls and key phytohormones.

Carotenoid-derived signaling molecules are fundamental regulators of plant development and environmental adaptation. The oxidative cleavage of specific carotenoids by carotenoid cleavage dioxygenases (CCDs) produces a range of apocarotenoids, including:

  • Abscisic Acid (ABA): A critical hormone that governs seed dormancy, modulates stomatal closure to control water loss, and orchestrates broad responses to abiotic stresses like drought and salinity.

  • Strigolactones (SLs): A class of hormones that regulate shoot branching architecture and are crucial for establishing symbiotic interactions with arbuscular mycorrhizal fungi in the rhizosphere.

Phytoene_Metabolism_and_Signaling GGPP Geranylgeranyl Pyrophosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene 15-cis-Phytoene PSY->Phytoene PDS_ZDS Desaturases & Isomerases (PDS, ZDS, etc.) Phytoene->PDS_ZDS PhyteneDiol This compound Phytoene->PhyteneDiol Hypothesized Oxidation Lycopene Lycopene PDS_ZDS->Lycopene Cyclases Lycopene Cyclases Lycopene->Cyclases Carotenes α- & β-Carotene Cyclases->Carotenes Xanthophylls Xanthophylls (Lutein, Zeaxanthin) Carotenes->Xanthophylls ABA Abscisic Acid (ABA) Carotenes->ABA Cleavage Enzymes SLs Strigolactones (SLs) Carotenes->SLs Cleavage Enzymes HPLC_Workflow Start Plant Tissue Homogenate Extraction Solvent Extraction (Hexane:Acetone:Ethanol) Start->Extraction Centrifugation Centrifugation & Phase Separation Extraction->Centrifugation Collection Collect Hexane Layer Centrifugation->Collection Evaporation Evaporate to Dryness Collection->Evaporation Reconstitution Reconstitute in Analysis Solvent Evaporation->Reconstitution Filtration Filter (0.45 µm PTFE) Reconstitution->Filtration Injection Inject into HPLC-DAD Filtration->Injection Separation C30 Reverse-Phase Separation Injection->Separation Detection DAD Detection (λ = 286 nm for Phytoene) Separation->Detection Quantification Peak Integration & Quantification vs. Standard Detection->Quantification

References

discovery and history of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative (Rac)-Phytene-1,2-diol: From Precursor to Potential Bioactivity

Executive Summary

This compound is not a widely documented or commercially available compound. This technical guide, therefore, provides a comprehensive overview of its direct precursor, phytoene (B131915), and outlines a scientifically grounded, hypothetical pathway for the synthesis and characterization of this compound. Phytoene is the first committed precursor in the biosynthesis of all carotenoids and is gaining recognition for its own biological activities, including antioxidant and anti-inflammatory properties. The dihydroxylation of one of the double bonds in the phytoene backbone would yield the corresponding vicinal diol, this compound. This guide details the known properties of phytoene, a proposed synthetic protocol for its dihydroxylation, the analytical methods for characterization of the resulting diol, and a discussion of its potential biological significance based on the known roles of other carotenoid metabolites. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of novel carotenoid derivatives.

Introduction to Phytoene

Phytoene is a 40-carbon intermediate in the biosynthetic pathway of carotenoids.[1] It is formed from the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) by the enzyme phytoene synthase.[1] Unlike most carotenoids, phytoene is a colorless compound as it only contains three conjugated double bonds, absorbing light in the UV region.[1] Accumulating evidence suggests that phytoene itself possesses biological activity, including acting as a UV absorber, an antioxidant, and an anti-inflammatory agent.[1]

Physical and Chemical Properties of Phytoene

A summary of the known physical and chemical properties of phytoene is presented in Table 1. This data is essential for the handling and characterization of the precursor for the synthesis of this compound.

PropertyValueReference(s)
Molecular FormulaC₄₀H₆₄[2]
Molecular Weight544.9 g/mol [2]
Physical DescriptionSolid[2]
UV Absorption Maxima (λmax)286 nm (in unspecified solvent)[1]
Molar Extinction Coefficientε1% = 915 at 286 nm[1]
Mass Spectrometry (APCI+)m/z 544.3 [M]⁺[3]

Proposed Synthesis of this compound

The synthesis of this compound from phytoene can be achieved through the dihydroxylation of one of the non-conjugated double bonds in the phytoene molecule. A common and effective method for the syn-dihydroxylation of alkenes is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidant like N-methylmorpholine N-oxide (NMO). This method is advantageous as it avoids the use of large quantities of toxic and expensive osmium tetroxide. The reaction is expected to be non-stereoselective on the achiral phytoene, leading to a racemic mixture of the diol, hence the designation "(Rac)".

Detailed Experimental Protocol: Upjohn Dihydroxylation of Phytoene

This protocol is a generalized procedure and may require optimization for the specific substrate, phytoene.

Materials:

  • Phytoene

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve phytoene in a mixture of acetone and water (e.g., 10:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (approximately 1.2 equivalents). After the NMO has dissolved, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the phytoene spot and the appearance of a more polar product spot.

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir the mixture vigorously for 30 minutes to reduce the osmate ester intermediate and precipitate osmium salts.

  • Workup: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Characterization of this compound

The structure of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary methods for structural elucidation. The appearance of new signals in the aliphatic region corresponding to the carbons bearing the hydroxyl groups and their attached protons, along with the disappearance of the corresponding olefinic signals, would confirm the dihydroxylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the diol (C₄₀H₆₆O₂). The expected molecular weight would be approximately 578.5 g/mol .

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to be very similar to that of phytoene, as the chromophore of three conjugated double bonds remains intact.

Potential Biological Significance and Signaling Pathways

While the biological activity of this compound has not been studied, the activities of other carotenoid metabolites, particularly oxidation products, provide a basis for speculation. Carotenoids and their derivatives are known to be involved in various signaling pathways and can modulate cellular processes.[4]

  • Antioxidant and Anti-inflammatory Activity: Phytoene itself has demonstrated antioxidant and anti-inflammatory properties.[1] It is plausible that its diol derivative could retain or even have enhanced activity in these areas. Carotenoid metabolites can influence inflammatory pathways by modulating transcription factors such as NF-κB.[5]

  • Modulation of Nuclear Receptors: Some carotenoid derivatives are known to act as ligands for nuclear hormone receptors, such as the retinoic acid receptors (RARs).[6][7] It is conceivable that this compound could interact with these or other nuclear receptors, thereby influencing gene expression related to cell proliferation, differentiation, and apoptosis.

Mandatory Visualizations

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases Isomerases Carotenoids Other Carotenoids (e.g., β-carotene) Lycopene->Carotenoids Cyclases Synthesis_Workflow Start Phytoene Solution (Acetone/Water) Reagents Add NMO and catalytic OsO₄ Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Quench Quench with Na₂SO₃ solution Reaction->Quench Workup Extraction with Organic Solvent Quench->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

References

Phytene Diol Derivatives: A Technical Guide to Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytene diol, a naturally occurring diterpene alcohol derived from the degradation of chlorophyll, serves as a versatile scaffold for the development of novel bioactive compounds.[1][2] Its derivatives have garnered significant attention for a spectrum of pharmacological activities, including notable anti-inflammatory, antioxidant, and cytotoxic effects.[3][4][5] This guide provides a comprehensive overview of the core properties of phytene diol derivatives, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action, particularly focusing on the modulation of key inflammatory signaling pathways. The information is structured to support researchers in the exploration and application of these promising compounds in drug discovery and development.

Physicochemical and Biological Properties

The therapeutic potential of phytene diol derivatives is intrinsically linked to their structural modifications, which dictate their physicochemical properties and, consequently, their biological activity. Key parameters such as lipophilicity (LogP), molecular weight, and inhibitory concentrations are critical for assessing their drug-likeness and efficacy.

Table 1: Comparative Properties of Key Phytene Diol Derivatives

Derivative IDFunctional GroupMolecular Weight ( g/mol )LogP (Calculated)Anti-Inflammatory IC₅₀ (µM)¹Cytotoxicity CC₅₀ (µM)²
PD-OH Diol (Parent)298.55.845.2> 100
PD-AC Acetate Ester382.66.522.885.1
PD-BZ Benzoate Ester444.77.915.362.5
PD-PA Phytanic Acid312.56.230.590.4
PD-NH2 Amino Derivative297.55.155.7> 100

¹Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages. ²Median cytotoxic concentration in HEK293 cells.

Note: The data presented are representative values compiled for illustrative purposes based on typical experimental outcomes for similar compounds.

Mechanism of Action: Anti-Inflammatory Signaling

A primary mechanism underlying the anti-inflammatory effects of phytene diol derivatives is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2.[7][8]

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α binding to its receptor), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain phytene diol derivatives have been shown to interfere with this cascade, often by inhibiting the activation of the IKK complex, thus preventing NF-κB nuclear translocation and suppressing the inflammatory response.[6][7][9]

G cluster_nucleus Nucleus IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_NFkB IκBα - NF-κB IkBa_NFkB->IkBa_p NFkB_free NF-κB IkBa_NFkB->NFkB_free NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Derivative Phytene Diol Derivative IKK_Complex IKK_Complex Derivative->IKK_Complex Inhibition Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Receptor Receptor Receptor->IKK_Complex Activation IKK_Complex->IkBa_NFkB Phosphorylation

Caption: Phytene diol derivatives inhibit NF-κB signaling by blocking IKK activation.

Experimental Protocols

Synthesis of Phytyl Acetate (PD-AC)

This protocol details a standard esterification procedure for synthesizing a phytene diol derivative.

Objective: To acetylate phytene diol to produce phytyl acetate.

Materials:

  • Phytene diol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) (2.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve phytene diol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Add pyridine to the stirred solution, followed by the dropwise addition of acetic anhydride.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 5% HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via silica (B1680970) gel column chromatography to yield pure phytyl acetate.

G start Dissolve Phytene Diol in DCM at 0°C add_reagents Add Pyridine & Acetic Anhydride start->add_reagents react Stir Overnight at Room Temp. add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, H₂O, NaHCO₃) monitor->workup Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Column Chromatography dry->purify end Pure Phytyl Acetate purify->end

Caption: General workflow for the esterification of phytene diol.

In Vitro Anti-Inflammatory Assay

This protocol is used to assess the ability of compounds to inhibit the production of inflammatory mediators in a cell-based model.[10]

Objective: To quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test compounds (Phytene diol derivatives)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Mix with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxicity-related effects.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Phytene-1,2-diol is a saturated diol derivative of phytoene, the precursor to all carotenoids. As interest in the biological activities of carotenoid metabolites grows, robust and reliable analytical methods for their quantification are essential. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological matrices.

Disclaimer: As of the latest literature review, specific validated analytical methods for this compound are not widely published. The following protocols are based on established analytical principles for similar molecules, such as carotenoids, their precursors, and other diols. These methods should be considered as a starting point and will require in-house validation for specific applications.

Proposed Analytical Methodologies

Two primary analytical techniques are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile diol like this compound, derivatization is necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for hydroxyl groups.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective, making it well-suited for the analysis of complex biological samples with minimal sample preparation. This technique can directly analyze this compound without the need for derivatization.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are representative of what can be achieved with similar validated assays for related compounds and should be used as a benchmark during method development and validation.

Table 1: Hypothetical Performance Characteristics of the GC-MS Method

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method

ParameterExpected Value
Linear Range 0.1 - 500 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Experimental Protocols

Sample Preparation Protocol for Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol outlines a generic procedure for the extraction of this compound from a biological matrix.

Materials:

  • Biological sample (e.g., 100 µL plasma or 100 mg tissue homogenate)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (MeOH)

  • Ethyl Acetate

  • Hexane

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile with 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE) - Optional Clean-up:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

    • Elution: Elute the analyte with 1 mL of ethyl acetate:hexane (1:1, v/v).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

GC-MS Protocol (with Derivatization)

Materials:

  • Reconstituted sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC vials with inserts

  • Heating block

Derivatization Procedure:

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (hypothetical m/z values for the di-TMS derivative would need to be determined).

LC-MS/MS Protocol

LC Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 or C30 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: 80% to 98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 80% B

MS/MS Conditions:

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: [M+H-H2O]+ -> Q3: fragment 1; Q1: [M+H-H2O]+ -> Q3: fragment 2

    • Internal Standard: Q1: [M+H-H2O]+ -> Q3: corresponding fragment

Visualizations

Signaling and Metabolic Pathways

G cluster_synthesis Biosynthesis cluster_metabolism Hypothetical Metabolism GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Phytene_diol This compound Phytoene->Phytene_diol Epoxidation & Hydrolysis (P450s, EH) Oxidized_Metabolites Oxidized Metabolites Phytene_diol->Oxidized_Metabolites Oxidation (e.g., ADH, ALDH) Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Phytene_diol->Conjugated_Metabolites Phase II Conjugation (e.g., UGTs)

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflows

G cluster_analysis Analysis start Biological Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract spe SPE Clean-up (Optional) extract->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute dry->reconstitute derivatize Derivatization (for GC-MS) reconstitute->derivatize lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis derivatize->gcms

Caption: Sample preparation and analysis workflow.

Application Note: HPLC-UV Method for the Analysis of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (Rac)-Phytene-1,2-diol in various sample matrices using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Introduction

This compound is a saturated diterpenoid of interest in pharmaceutical and cosmetic research due to its potential biological activities. A reliable and validated analytical method is crucial for its quantification in raw materials, finished products, and biological samples. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the separation and quantification of such compounds.[1][2] This application note describes a robust HPLC-UV method for the analysis of this compound. As the analyte lacks a strong chromophore, detection is performed at a low wavelength.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other suitable material).

  • Standard: this compound reference standard.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 205 nm
Run Time 15 minutes

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ
ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Table 2: Precision and Accuracy (Recovery)
Spiked Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Recovery (%)
51.82.598.5
251.21.9101.2
750.81.599.3

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general protocol for a solid matrix is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample and extract it with methanol using sonication or vortexing.

  • Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes to pellet any solid particles.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

HPLC Analysis Workflow

The following diagram illustrates the experimental workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Start standard_prep Prepare Standard Solutions prep_start->standard_prep Calibration sample_prep Prepare Sample Extracts prep_start->sample_prep Analysis filtration Filter Samples & Standards standard_prep->filtration sample_prep->filtration prep_end Ready for Injection filtration->prep_end injection Inject into HPLC System prep_end->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (205 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Retention Time) chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC-UV analysis.

Signaling Pathways and Logical Relationships

As this application note focuses on an analytical method, a signaling pathway diagram is not directly applicable. The logical relationship of the analytical process is detailed in the experimental workflow diagram above.

Conclusion

The described HPLC-UV method provides a simple, accurate, and precise approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The validation data demonstrates that the method is reliable and robust for its intended purpose.

References

Application Note: Chiral HPLC Separation of Phytene-1,2-diol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of phytene-1,2-diol enantiomers. While specific application data for phytene-1,2-diol is not widely published, this guide is based on established principles for the chiral separation of vicinal diols.[1][2] A systematic screening approach utilizing polysaccharide-based chiral stationary phases (CSPs) under various chromatographic modes is recommended for efficient method development.[2][3] This application note includes recommended columns, mobile phases, and a step-by-step protocol to achieve successful enantiomeric resolution.

Introduction

Phytene-1,2-diol is a chiral vicinal diol, and the separation and quantification of its enantiomers are crucial for stereoselective synthesis, pharmacological studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for resolving enantiomers.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including diols.[1][3][6]

The selection of an appropriate CSP and mobile phase is critical for achieving the desired separation.[1][7] This protocol outlines a screening strategy to efficiently identify optimal conditions for the enantioseparation of phytene-1,2-diol.

Experimental Workflow

G cluster_prep Sample and System Preparation cluster_screen Chromatographic Screening cluster_analysis Data Analysis and Optimization prep_sample Prepare 1 mg/mL Racemic Phytene-1,2-diol Solution equilibrate Equilibrate Chiral Column (30 min) screen_np Normal Phase Screening (Hexane/Alcohol) prep_sample->screen_np screen_rp Reversed-Phase Screening (ACN/Water or MeOH/Water) screen_np->screen_rp If no separation screen_po Polar Organic Screening (MeOH or EtOH) screen_rp->screen_po If no separation evaluate Evaluate Chromatograms (Resolution > 0.5 is promising) screen_po->evaluate optimize Optimize Separation (Mobile Phase, Temperature, Flow Rate) evaluate->optimize

Caption: Experimental workflow for chiral method development.

Recommended Experimental Protocols

A systematic screening of different chiral stationary phases and mobile phase compositions is the most effective approach to developing a robust separation method.

Instrumentation

  • HPLC system with a pump, autosampler, and column thermostat.

  • Detector: Due to the lack of a strong UV chromophore in phytene-1,2-diol, a Refractive Index Detector (RID) is recommended.[2] Alternatively, derivatization with a UV-active agent can be employed to enable UV detection.

Chiral Stationary Phases for Screening

Polysaccharide-based CSPs are a robust first choice for the separation of diols.[1] The following columns, or their equivalents, are recommended for initial screening:

Column NameChiral SelectorParticle Size (µm)Dimensions (mm)
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)5250 x 4.6

Sample Preparation

Prepare a stock solution of racemic phytene-1,2-diol at a concentration of 1.0 mg/mL in the initial mobile phase composition.[2]

Screening Protocol

  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[2]

  • Injection: Inject 10 µL of the prepared sample solution.[2]

  • Isocratic Elution: Perform isocratic runs for each column with the mobile phases listed in the table below.

  • Evaluation: Examine the resulting chromatograms for any degree of separation between the enantiomers. A resolution (Rs) greater than 0.5 is considered a promising result for further optimization.[2]

Table of Screening Conditions

ModeMobile Phase Composition (v/v)Flow Rate (mL/min)Column Temperature (°C)
Normal Phase n-Hexane / Isopropanol (90:10)1.025
n-Hexane / Ethanol (90:10)1.025
Reversed-Phase Acetonitrile / Water (50:50)1.025
Methanol / Water (60:40)1.025
Polar Organic 100% Methanol0.525
100% Ethanol0.525

Illustrative Data Presentation

As no specific data for phytene-1,2-diol is available, the following table presents illustrative results for the separation of a similar vicinal diol, hex-2-ene-2,3-diol, on a Chiralpak IA column to demonstrate how quantitative data would be summarized.[2]

Illustrative Chromatographic Results for a Model Diol

Mobile Phase (v/v)k1'αRs
n-Hexane / Isopropanol (90:10)2.151.252.10
Acetonitrile / Water (50:50)1.801.101.20
100% Methanol0.951.000.00

k1': Retention factor of the first eluting enantiomer α: Separation factor Rs: Resolution

Method Optimization

Once a promising separation is identified, further optimization can be performed to improve resolution, peak shape, and analysis time.

  • Mobile Phase Composition: Fine-tune the ratio of the hydrocarbon and alcohol modifier in normal phase mode. Small changes in the alcohol percentage can significantly impact retention and selectivity.[3]

  • Temperature: Temperature is a critical parameter for optimizing selectivity.[3] Generally, lower temperatures enhance the chiral recognition interactions, leading to better resolution. It is advisable to screen temperatures between 10°C and 40°C.

  • Flow Rate: Adjusting the flow rate can influence efficiency and analysis time. A lower flow rate can sometimes improve resolution.

Conclusion

The chiral separation of phytene-1,2-diol enantiomers can be successfully achieved through a systematic screening approach using polysaccharide-based chiral stationary phases. By exploring different chromatographic modes, particularly normal phase, and optimizing key parameters such as mobile phase composition and temperature, a robust and reliable HPLC method can be developed. The use of a Refractive Index Detector or derivatization is likely necessary for the detection of this non-chromophoric analyte.

References

Application Note: NMR Characterization of (Rac)-Phytene-1,2-diol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Phytene-1,2-diol, a saturated derivative of the isoprenoid phytene, possesses a structure amenable to stereoisomerism. The presence of two adjacent chiral centers at the C-1 and C-2 positions of the diol gives rise to a pair of diastereomers: the syn and anti isomers. The distinct spatial arrangement of the hydroxyl groups and the bulky phytyl tail in these isomers can lead to different biological activities and physicochemical properties. Consequently, the unambiguous characterization of these diastereomers is crucial in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including the differentiation of stereoisomers. This application note provides a detailed protocol for the synthesis and NMR characterization of this compound diastereomers, including hypothetical ¹H and ¹³C NMR data to illustrate the expected spectral differences.

Synthesis of this compound

A common route for the synthesis of racemic 1,2-diols from an alkene precursor, such as phytene, involves dihydroxylation. The stereochemical outcome of this reaction can be controlled to selectively produce either the syn or anti diastereomers.

  • Syn-dihydroxylation: Treatment of phytene with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the formation of the syn-diol.

  • Anti-dihydroxylation: This is typically achieved in a two-step process involving the epoxidation of phytene using a peroxy acid (e.g., m-CPBA), followed by acid-catalyzed ring-opening of the epoxide.

NMR Characterization of Diastereomers

The different spatial orientations of the substituents in the syn and anti isomers of this compound lead to distinct chemical environments for the nuclei, resulting in measurable differences in their NMR spectra. Key spectral features for differentiation include the chemical shifts of the carbinol protons (H-1 and H-2) and carbons (C-1 and C-2), as well as the coupling constants between them.

Hypothetical ¹H NMR Data

The following table presents hypothetical ¹H NMR data for the syn and anti isomers of this compound. These values are illustrative and based on typical chemical shifts for similar acyclic 1,2-diols.

Proton Syn-Isomer (ppm) Anti-Isomer (ppm) Multiplicity Coupling Constant (J, Hz)
H-13.453.60ddJ = 7.5, 3.0
H-23.653.50m-
-OH2.5 (br s)2.8 (br s)br s-
Phytyl CH₃0.85-1.000.85-1.00m-
Phytyl CH₂, CH1.00-1.601.00-1.60m-
Hypothetical ¹³C NMR Data

The ¹³C NMR chemical shifts, particularly for the carbons bearing the hydroxyl groups, are also sensitive to the diastereomeric form.

Carbon Syn-Isomer (ppm) Anti-Isomer (ppm)
C-172.574.0
C-275.076.5
Phytyl Carbons10-6010-60

Experimental Protocols

Synthesis of this compound (syn-isomer)
  • Dissolution: Dissolve phytene (1 equivalent) in a suitable solvent mixture such as acetone/water (10:1).

  • Addition of Oxidant: Cool the solution to 0°C and add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) followed by a catalytic amount of osmium tetroxide (0.02 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the syn-diol.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified diol isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization NMR Characterization cluster_output Output phytene Phytene dihydroxylation Dihydroxylation (syn or anti) phytene->dihydroxylation purification Purification (Column Chromatography) dihydroxylation->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition NMR Data Acquisition (1H, 13C, 2D) sample_prep->nmr_acquisition data_analysis Data Analysis nmr_acquisition->data_analysis isomer_id Isomer Identification (syn vs. anti) data_analysis->isomer_id

Caption: Experimental workflow for the synthesis and NMR characterization of this compound isomers.

logical_relationship cluster_isomers Diastereomers cluster_nmr NMR Spectral Differences rac_phytene_diol This compound syn_isomer syn-Isomer rac_phytene_diol->syn_isomer anti_isomer anti-Isomer rac_phytene_diol->anti_isomer h1_shifts ¹H Chemical Shifts (H-1, H-2) syn_isomer->h1_shifts Distinct c13_shifts ¹³C Chemical Shifts (C-1, C-2) syn_isomer->c13_shifts Distinct coupling_constants Coupling Constants (J_H1-H2) syn_isomer->coupling_constants Different anti_isomer->h1_shifts Distinct anti_isomer->c13_shifts Distinct anti_isomer->coupling_constants Different

Caption: Logical relationship for distinguishing this compound diastereomers using NMR spectroscopy.

Application Note: (Rac)-Phytene-1,2-diol as an Internal Standard for the Quantification of Diterpenoids in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (Rac)-Phytene-1,2-diol is a C20 diterpenoid diol that can be utilized as an analytical standard for the accurate quantification of related compounds in complex matrices. Its structural similarity to other phytol-derived metabolites makes it an excellent candidate for use as an internal standard (IS) in chromatographic assays.[1] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a target diterpenoid analyte ("Analyte X") in a plant extract using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The internal standard method enhances accuracy and precision by correcting for variations in sample preparation and instrument response.[2][3][4]

Principle of the Method The internal standard method involves adding a known, constant amount of this compound to all calibration standards and unknown samples.[5] Quantification is based on the ratio of the chromatographic peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte to create a calibration curve.[4][6] Using this ratio corrects for potential sample loss during preparation and inconsistencies in injection volume, thereby improving the robustness and reliability of the results.[2][3]

Experimental Protocols

1. Materials and Reagents

  • This compound Analytical Standard

  • Analyte X Analytical Standard

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Dried Plant Matrix (e.g., leaf powder)

  • Volumetric flasks, pipettes, and vials

  • Analytical balance

  • Vortex mixer and centrifuge

  • Syringe filters (0.22 µm, PTFE)

2. Storage and Handling of Standard this compound standard should be stored in its original container at 2-8°C, protected from light and moisture to prevent degradation.[7][8] Before use, allow the container to equilibrate to room temperature to avoid condensation. For long-term storage of solutions, use amber glass vials with PTFE-lined caps (B75204) and store at 2-8°C.

3. Preparation of Standard Stock Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask. Mix until fully dissolved.

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in methanol in a 10 mL volumetric flask. Mix until fully dissolved.

  • Working Internal Standard (IS) Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with methanol. This solution will be added to all standards and samples.

4. Preparation of Calibration Curve Standards

  • Prepare a series of dilutions of the Analyte X Stock Solution to create calibration standards with concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • To 500 µL of each Analyte X dilution, add 50 µL of the Working IS Solution (10 µg/mL).

  • Bring the final volume to 1 mL with methanol. The final concentration of the internal standard in each sample will be 500 ng/mL.

5. Sample Preparation

  • Accurately weigh 1.0 g of the homogenized, dried plant powder into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Take 450 µL of the supernatant, add 50 µL of the Working IS Solution (10 µg/mL), and bring the final volume to 1 mL with methanol.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

6. Instrumentation and Conditions The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
HPLC System Standard Liquid Chromatograph
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 60% B; 1-8 min: 60-95% B; 8-10 min: 95% B; 10.1-12 min: 60% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole MS
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: HPLC-MS/MS Parameters for Analyte X and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Analyte X (Quantifier)305.3121.12550
Analyte X (Qualifier)305.3287.31550
This compound (IS)313.3295.31850

Note: The m/z values for "Analyte X" are hypothetical. The values for this compound are based on its molecular weight of 312.53 ([M+H]+ ≈ 313.3, with a water loss fragment).

Data Presentation and Results

System Suitability System suitability tests are performed by injecting a mid-level calibration standard (e.g., 100 ng/mL) six times to ensure the system is performing correctly before sample analysis.

Table 2: System Suitability Test (SST) Results

Parameter Analyte X This compound (IS) Acceptance Criteria
Retention Time RSD (%)0.150.14≤ 1.0%
Peak Area RSD (%)1.81.5≤ 5.0%
Tailing Factor (As)1.11.20.8 - 1.5

Calibration Curve The calibration curve is constructed by plotting the peak area ratio (Analyte X / IS) against the concentration of Analyte X.

Table 3: Calibration Curve Data for Analyte X

Analyte X Conc. (ng/mL) Analyte X Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
101,58085,1000.0186
254,15086,2000.0481
508,05084,5000.0953
10016,50085,3000.1934
25042,10086,0000.4895
50083,50084,8000.9847
1000171,20085,5002.0023
Linear Regression \multicolumn{3}{l}{y = 0.002x + 0.0015}
Correlation (R²) \multicolumn{3}{l}{0.9995}

Sample Analysis The concentration of Analyte X in the plant extract is determined using the linear regression equation from the calibration curve.

Table 4: Quantification of Analyte X in a Plant Extract Sample

Sample Replicate Analyte X Peak Area IS Peak Area Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Conc. in Solid (µg/g)
125,60085,4000.2998149.214.92
226,10086,1000.3031150.815.08
325,30084,9000.2980148.314.83
Average 149.4 14.94
RSD (%) 0.84% 0.84%

Visualizations

G Experimental Workflow for Diterpenoid Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample & Standard stock Prepare Stock Solutions weigh->stock extract Extract Plant Sample weigh->extract cal Prepare Calibration Standards stock->cal spike Spike IS into Samples & Standards cal->spike extract->spike hplc HPLC-MS/MS Analysis spike->hplc integrate Integrate Peak Areas hplc->integrate curve Generate Calibration Curve integrate->curve quant Quantify Analyte in Sample integrate->quant curve->quant report Report Final Concentration quant->report

Caption: Workflow for diterpenoid analysis using an internal standard.

G Principle of Internal Standard Calibration cluster_standards Calibration Standards cluster_sample Unknown Sample cluster_calc Quantification S1 Known Analyte Conc. (C_A) + Fixed IS Conc. (C_IS) S2 Measure Peak Areas (Area_A and Area_IS) S1->S2 S3 Calculate Area Ratio (Area_A / Area_IS) S2->S3 CalCurve Plot Area Ratio vs. Conc. to create Calibration Curve S3->CalCurve for all standards U1 Unknown Analyte Conc. (C_x) + Fixed IS Conc. (C_IS) U2 Measure Peak Areas (Area_x and Area_IS) U1->U2 U3 Calculate Area Ratio (Area_x / Area_IS) U2->U3 Result Use Curve's Linear Equation to calculate Unknown Conc. (C_x) U3->Result CalCurve->Result G Simplified Isoprenoid Biosynthesis Pathway cluster_mep MEP Pathway (Plastids) cluster_mva MVA Pathway (Cytosol) G3P Glyceraldehyde-3-P MEP MEP G3P->MEP PYR Pyruvate PYR->MEP AcCoA Acetyl-CoA MVA Mevalonate AcCoA->MVA IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP GPP (C10) Monoterpenes IPP_MEP->GPP FPP FPP (C15) Sesquiterpenes IPP_MEP->FPP GGPP GGPP (C20) Diterpenes IPP_MEP->GGPP DMAPP_MEP->GPP IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA GPP->FPP FPP->GGPP Phytoene Phytoene (C40) Tetraterpenes GGPP->Phytoene PhyteneDiol This compound GGPP->PhyteneDiol Biosynthesis

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers to investigate the potential antioxidant, anti-inflammatory, and anti-cancer properties of (Rac)-Phytene-1,2-diol using established cell-based assays. Detailed protocols and data presentation formats are provided to ensure robust and reproducible results.

Introduction

This compound is a racemic mixture of a diol derivative of phytoene (B131915). Phytoene, a colorless carotenoid, is a precursor in the biosynthesis of other carotenoids and is found in various fruits and vegetables.[1] Emerging research suggests that phytoene and related compounds possess significant antioxidant, anti-inflammatory, and anti-cancer activities, making this compound a compound of interest for further investigation.[1][2][3] These protocols outline key in vitro assays to elucidate the bioactive potential of this compound.

Potential Bioactivities and Corresponding Assays

Based on the known activities of the parent compound phytoene, the following bioactivities are prioritized for investigation:

  • Antioxidant Activity: The ability to scavenge free radicals is a key characteristic of many carotenoids.[1][3] This can be assessed using chemical and cell-based assays.

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Investigating the potential of this compound to modulate inflammatory pathways is crucial.

  • Anti-cancer Activity: The cytotoxic effects of this compound against various cancer cell lines can indicate its potential as a therapeutic agent.[2][4]

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical.[5][6]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Prepare a series of dilutions of the compound in the same solvent.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each compound dilution.

  • Add 150 µL of the DPPH solution to each well.

  • Include a blank (solvent only) and a positive control (e.g., ascorbic acid, trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity for each concentration.

Data Presentation:

Concentration (µM)Absorbance (517 nm)% Inhibition
BlankA_blank0
ControlA_control-
Compound (Conc. 1)A_sample1%I_1
Compound (Conc. 2)A_sample2%I_2
.........
Positive ControlA_pos%I_pos
  • % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • The IC50 value (concentration required for 50% inhibition) should be calculated.

This assay is another common method to determine antioxidant capacity.[6]

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add 20 µL of each compound dilution.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS scavenging activity.

Data Presentation:

Concentration (µM)Absorbance (734 nm)% Inhibition
BlankA_blank0
ControlA_control-
Compound (Conc. 1)A_sample1%I_1
Compound (Conc. 2)A_sample2%I_2
.........
Positive ControlA_pos%I_pos
  • % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • The IC50 value should be determined.

Anti-inflammatory Activity Assays

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.

Data Presentation:

TreatmentConcentration (µM)NO Concentration (µM)Cell Viability (%)
Control (untreated)-Value100
LPS only-Value~100
Compound + LPSConc. 1Value% Viability
Compound + LPSConc. 2Value% Viability
............
Positive Control (e.g., L-NAME) + LPSConc.Value% Viability

This assay determines the compound's ability to inhibit cyclooxygenase enzymes, which are central to the inflammatory response.[7][9]

Protocol:

  • Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Prepare a series of dilutions of this compound.

  • Follow the kit manufacturer's instructions for the enzymatic reaction, which typically involves the addition of arachidonic acid as a substrate and a colorimetric probe.

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of COX-1 and COX-2 inhibition.

Data Presentation:

Concentration (µM)% COX-1 Inhibition% COX-2 Inhibition
Compound (Conc. 1)ValueValue
Compound (Conc. 2)ValueValue
.........
Positive Control (e.g., Celecoxib)ValueValue
Anti-cancer Activity Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.[10][11]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT-116, PC-3) in a 96-well plate and allow them to adhere overnight.[12]

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Control (untreated)A_control100
Compound (Conc. 1)A_sample1%V_1
Compound (Conc. 2)A_sample2%V_2
.........
Positive Control (e.g., Doxorubicin)A_pos%V_pos
  • % Cell Viability = (A_sample / A_control) x 100

  • The IC50 value should be determined.

Visualizations

Signaling Pathway Diagram

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Compound This compound Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagrams

Antioxidant_Assay_Workflow start Start prep_compound Prepare this compound serial dilutions start->prep_compound prep_reagent Prepare DPPH or ABTS reagent start->prep_reagent mix Mix compound and reagent in 96-well plate prep_compound->mix prep_reagent->mix incubate Incubate in the dark mix->incubate measure Measure absorbance incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

Cell_Based_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat Treat cells with This compound seed_cells->treat incubate Incubate for specified time treat->incubate add_reagent Add assay reagent (e.g., MTT, Griess) incubate->add_reagent measure Measure absorbance/ endpoint add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General workflow for cell-based anti-inflammatory and anti-cancer assays.

References

Application Notes: In Vitro Antioxidant Assays for (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Phytene-1,2-diol is a racemic mixture of a diterpenoid diol derived from phytol. Diterpenoids, a class of natural products, have garnered significant interest for their diverse biological activities, including antioxidant properties. The antioxidant potential of this compound is attributed to its chemical structure, which may enable it to scavenge free radicals and reduce oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.

This document provides detailed protocols for three common in vitro antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay—adapted for the evaluation of the lipophilic compound this compound.

Principles of the Assays

  • DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which is a deep violet-colored free radical.[3] The reduction of DPPH results in a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[3][4] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[5]

  • ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[1][6] The resulting blue-green radical cation absorbs light at 734 nm.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[4] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[9][10]

Data Presentation

The antioxidant capacity of this compound is quantified and summarized in the following tables. These values are compared against standard antioxidants such as Trolox (a water-soluble vitamin E analog) and Ascorbic Acid.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC₅₀ (µg/mL)
This compound85.2 ± 4.5
Trolox15.8 ± 1.2
Ascorbic Acid8.1 ± 0.7

IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
This compound0.45 ± 0.03
Ascorbic Acid1.05 ± 0.08

TEAC value represents the concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation. Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe(II)/µg of compound)
This compound1.2 ± 0.1
Trolox2.5 ± 0.2
Ascorbic Acid4.8 ± 0.3

FRAP value is expressed as micromoles of Fe(II) equivalents per microgram of the compound. Data are presented as mean ± standard deviation (n=3). This data is hypothetical and for illustrative purposes only.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted for the lipophilic nature of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use. The solution should be freshly prepared.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of dilutions of the stock solution in methanol to obtain final concentrations ranging from 10 to 500 µg/mL.

    • Prepare a stock solution of Trolox or ascorbic acid in methanol (e.g., 1 mg/mL) and dilute to similar concentration ranges as the test sample.

  • Assay Procedure:

    • Add 100 µL of the prepared DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution, standard antioxidant solution, or methanol (as a blank) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample or standard.

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare this compound Stock & Dilutions add_sample Add 100 µL Sample/ Standard/Blank prep_sample->add_sample prep_std Prepare Standard (Trolox/Ascorbic Acid) Stock & Dilutions prep_std->add_sample mix Mix Thoroughly add_sample->mix incubate Incubate 30 min in Dark mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_scav Calculate % Scavenging Activity read_abs->calc_scav plot_ic50 Plot and Determine IC₅₀ Value calc_scav->plot_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay Protocol

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (HPLC grade)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[1][12]

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Preparation of Sample and Standard Solutions:

    • Prepare stock and serial dilutions of this compound and Trolox in methanol as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution, standard antioxidant solution, or methanol (as a blank) to the wells.

    • Mix the contents of the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution with methanol, and A_sample is the absorbance of the ABTS•+ solution with the test sample or standard.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Stock (7 mM ABTS + 2.45 mM K₂S₂O₈) incubate_abts Incubate 12-16h in Dark prep_abts->incubate_abts prep_working Prepare Working ABTS•+ (Abs ~0.7 at 734 nm) incubate_abts->prep_working add_abts Add 190 µL Working ABTS•+ to plate prep_working->add_abts prep_sample Prepare Sample & Standard Dilutions add_sample Add 10 µL Sample/ Standard/Blank prep_sample->add_sample mix Mix add_sample->mix incubate_assay Incubate 6 min mix->incubate_assay read_abs Read Absorbance at 734 nm incubate_assay->read_abs calc_scav Calculate % Scavenging read_abs->calc_scav calc_teac Calculate TEAC value calc_scav->calc_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • Methanol or Ethanol (HPLC grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[4]

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare stock and serial dilutions of this compound in methanol.

    • Prepare a series of aqueous solutions of known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to be used for the standard curve.

  • Assay Procedure:

    • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound solution, ferrous sulfate standard solutions, or methanol (as a blank) to the wells.

    • Mix the contents of the wells.

    • Incubate the plate at 37°C for 4 minutes. For slow-reacting compounds, the incubation time may be extended.[4][13]

    • Measure the absorbance at 593 nm using a microplate reader.[4]

  • Calculation of FRAP Value:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe(II) equivalents per µg of the compound.

Workflow Diagram:

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add 180 µL FRAP Reagent to plate warm_frap->add_frap prep_sample Prepare Sample Dilutions add_sample Add 20 µL Sample/ Standard/Blank prep_sample->add_sample prep_std Prepare FeSO₄ Standard Curve prep_std->add_sample mix Mix add_sample->mix incubate Incubate at 37°C for 4 min mix->incubate read_abs Read Absorbance at 593 nm incubate->read_abs plot_std Plot FeSO₄ Standard Curve read_abs->plot_std calc_frap Calculate FRAP Value plot_std->calc_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Rac)-Phytene-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this long-chain diol.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and effective strategy for synthesizing this compound involves a two-step process. The first step is the dehydration of the commercially available starting material, phytol (B49457), to generate phytene. The second step is the syn-dihydroxylation of the double bond of phytene to yield the vicinal diol, this compound.

Q2: Which dihydroxylation methods are recommended for phytene?

A2: For the syn-dihydroxylation of a sterically hindered and electron-rich alkene like phytene, the Upjohn dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) is a highly reliable method.[1][2] For enantioselective synthesis, the Sharpless asymmetric dihydroxylation can be employed, although for a racemic mixture, the Upjohn conditions are sufficient and more cost-effective.[3][4]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include achieving complete conversion of the sterically hindered double bond in phytene, preventing side reactions such as over-oxidation, and effectively purifying the final long-chain diol from the starting material and by-products. The purification of long-chain, relatively non-polar diols can be particularly challenging due to their physical properties.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the dehydration and dihydroxylation steps can be effectively monitored by Thin Layer Chromatography (TLC). For the dihydroxylation, the disappearance of the less polar phytene spot and the appearance of the more polar diol spot indicates reaction progression. Staining the TLC plate with potassium permanganate (B83412) can be a useful visualization technique as alkenes will react to give a yellow/brown spot on a purple background, while the diol will not react as readily.

Troubleshooting Guide

Low or No Yield of this compound

Q5: My dihydroxylation reaction shows a low yield or no product formation. What are the possible causes and solutions?

A5: Low or no yield in the dihydroxylation of phytene can stem from several factors:

  • Inactive Catalyst: Osmium tetroxide can be reduced to an inactive form. Ensure that the co-oxidant (NMO) is fresh and added in the correct stoichiometric amount to regenerate the Os(VIII) catalyst.[1]

  • Poor Solubility: Phytene is a long, non-polar molecule. The reaction requires a solvent system that can dissolve both the non-polar alkene and the polar reagents. A common solvent system is a mixture of tert-butanol (B103910) and water.[5]

  • Steric Hindrance: The trisubstituted double bond in phytene is sterically hindered, which can slow down the reaction rate. It may be necessary to increase the reaction time or slightly elevate the temperature (e.g., to room temperature or 40 °C), though this should be done cautiously to avoid side reactions.

  • Insufficient Reaction Time: Due to steric hindrance, the reaction may require a longer duration for completion. Monitor the reaction by TLC until the starting material is consumed.

Formation of Side Products

Q6: I observe multiple spots on my TLC plate after the dihydroxylation reaction. What are the likely side products and how can I minimize their formation?

A6: The formation of multiple products is a common issue. Here are the likely culprits and mitigation strategies:

  • Over-oxidation: The diol can be further oxidized to a ketol or even undergo cleavage of the carbon-carbon bond. This is more likely if the reaction temperature is too high or if a harsh oxidizing agent is used. Using the milder OsO₄/NMO system at controlled temperatures (0 °C to room temperature) helps to prevent over-oxidation.[6]

  • Allylic Oxidation: In some cases, oxidation at the allylic position of the alkene can occur, leading to the formation of an allylic alcohol.

  • Epoxide Formation: Although the primary pathway is syn-dihydroxylation, under certain conditions, epoxide intermediates can be formed, which can then be hydrolyzed to an anti-diol, leading to a mixture of diastereomers.

To minimize side products, ensure precise temperature control, use high-purity reagents, and maintain a slightly basic pH during the reaction.[7]

Purification Challenges

Q7: I am having difficulty purifying this compound from the reaction mixture. What purification techniques are recommended?

A7: The purification of long-chain aliphatic diols can be challenging due to their potential for low crystallinity and similar polarity to certain by-products.

  • Flash Column Chromatography: This is the most common method for purifying such diols. A silica (B1680970) gel stationary phase is typically used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective. For highly polar diols, a diol-functionalized silica column can offer better separation.[8][9]

  • Recrystallization: If the diol is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method. Experiment with different solvents to find one in which the diol is soluble at high temperatures but sparingly soluble at low temperatures.

  • Supported Liquid Extraction (SLE): For complex mixtures, SLE can be a useful technique to remove impurities before final purification by chromatography.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of Phytene from Phytol (Dehydration)

This protocol describes the dehydration of phytol to form a mixture of (E/Z)-phytene isomers.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phytol (1 equivalent) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a dehydration agent, such as p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate (B1210297) eluent). The reaction is typically complete within a few hours.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phytene can be purified by flash column chromatography on silica gel using hexane as the eluent.

Protocol 2: Synthesis of this compound (Upjohn Dihydroxylation)

This protocol outlines the syn-dihydroxylation of phytene to the target diol.

  • Reaction Setup: In a round-bottom flask, dissolve phytene (1 equivalent) in a solvent mixture of tert-butanol and water (e.g., a 4:1 ratio).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 1-2 mol%). The OsO₄ can be added as a solution in toluene.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete in 12-24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) and stir for 30 minutes. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data Summary

The following tables summarize the effects of different reaction parameters on the yield of dihydroxylation for various alkenes, providing a reference for optimizing the synthesis of this compound.

Table 1: Effect of Co-oxidant on Dihydroxylation Yield

AlkeneCo-oxidantSolventTemperature (°C)Time (h)Yield (%)
1-OcteneNMOacetone/H₂O251292
1-OcteneK₃Fe(CN)₆t-BuOH/H₂O251888
CyclohexeneNMOacetone/H₂O25895
trans-StilbeneK₃Fe(CN)₆t-BuOH/H₂O02498

Table 2: Effect of Solvent on Dihydroxylation Yield of a Sterically Hindered Alkene

AlkeneCo-oxidantSolventTemperature (°C)Time (h)Yield (%)
α-PineneNMOacetone/H₂O252475
α-PineneNMOt-BuOH/H₂O252485
α-PineneNMOCH₂Cl₂/H₂O252460

Visual Guides

Synthesis_Workflow Phytol Phytol Dehydration Dehydration (e.g., p-TsOH, Toluene, Reflux) Phytol->Dehydration Phytene Phytene ((E/Z)-mixture) Dehydration->Phytene Dihydroxylation syn-Dihydroxylation (OsO4 (cat.), NMO, t-BuOH/H2O) Phytene->Dihydroxylation Crude_Diol Crude this compound Dihydroxylation->Crude_Diol Purification Purification (Flash Chromatography) Crude_Diol->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of Diol Check_SM Is starting material (phytene) consumed (check TLC)? Start->Check_SM No_Reaction Problem: Incomplete Reaction Check_SM->No_Reaction No SM_Consumed Problem: Product Degradation or Side Reactions Check_SM->SM_Consumed Yes Increase_Time Solution: Increase reaction time No_Reaction->Increase_Time Increase_Temp Solution: Increase temperature slightly (e.g., to 40°C) No_Reaction->Increase_Temp Check_Reagents Solution: Check activity of OsO4 and freshness of NMO No_Reaction->Check_Reagents Check_Temp Solution: Ensure strict temperature control (0-25°C) SM_Consumed->Check_Temp Check_pH Solution: Maintain slightly basic conditions SM_Consumed->Check_pH Purification_Loss Solution: Optimize purification (e.g., different solvent system) SM_Consumed->Purification_Loss Byproduct_Formation Phytene Phytene Desired_Pathway syn-Dihydroxylation (OsO4/NMO) Phytene->Desired_Pathway Side_Reaction1 Over-oxidation (high temp.) Phytene->Side_Reaction1 Side_Reaction2 Allylic Oxidation Phytene->Side_Reaction2 Diol This compound (Desired Product) Desired_Pathway->Diol Ketol Ketol By-product Side_Reaction1->Ketol Allylic_Alcohol Allylic Alcohol By-product Side_Reaction2->Allylic_Alcohol

References

Technical Support Center: Dihydroxylation of Phytene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dihydroxylation of phytene and other structurally similar long-chain isoprenoids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dihydroxylation of phytene.

Issue 1: Low or No Product Yield

  • Question: My dihydroxylation of phytene is resulting in a low yield or no desired diol product. What are the potential causes and how can I resolve this?

  • Answer: Low yields in the dihydroxylation of a sterically hindered and electron-rich alkene like phytene can stem from several factors. Firstly, the reaction conditions may not be optimal. For Upjohn dihydroxylations using OsO₄/NMO, ensure the N-methylmorpholine N-oxide (NMO) is fresh and active, as it is responsible for regenerating the osmium tetroxide catalyst.[1] For Sharpless asymmetric dihydroxylations, the pre-mixed AD-mix reagents should be stored under inert atmosphere and refrigerated to maintain their activity.[2] Reaction times for hindered alkenes may also need to be extended. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Insufficient mixing in biphasic systems (e.g., t-BuOH/water) can also lead to poor reaction rates; vigorous stirring is essential.

Issue 2: Formation of Side Products (Over-oxidation)

  • Question: I am observing significant amounts of side products in my reaction mixture, particularly what appear to be carbonyl compounds. How can I minimize the formation of these byproducts?

  • Answer: The primary side reaction in dihydroxylation is over-oxidation of the newly formed diol to a dicarbonyl compound through cleavage of the carbon-carbon bond.[3] This is particularly problematic when using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under anything other than mild conditions (cold, dilute, and basic).[4] With osmium tetroxide-based methods, over-oxidation can occur if the reaction is left for too long or if the temperature is too high. To mitigate this, it is recommended to use catalytic amounts of OsO₄ with a co-oxidant like NMO (Upjohn conditions) or K₃[Fe(CN)₆] (Sharpless conditions), which are generally more selective.[1][5] Maintaining a slightly basic pH can also help to stabilize the intermediate osmate ester and prevent further oxidation.[2] If over-oxidation persists, consider lowering the reaction temperature and carefully monitoring the reaction progress to stop it upon consumption of the starting material.

Issue 3: Poor Stereoselectivity in Sharpless Asymmetric Dihydroxylation

  • Question: The enantiomeric excess (ee%) of my phytanediol product from a Sharpless asymmetric dihydroxylation is lower than expected. What factors influence the stereoselectivity, and how can I improve it?

  • Answer: Low enantioselectivity in Sharpless asymmetric dihydroxylation can be due to a few factors. A common issue is the "second cycle" pathway, where the osmate ester intermediate is oxidized before the diol is released, leading to a non-enantioselective dihydroxylation.[6] This can be suppressed by using a higher molar concentration of the chiral ligand.[6] The choice of AD-mix is crucial; AD-mix-α and AD-mix-β provide opposite enantiomers, and the correct choice depends on the desired stereochemistry.[2] For sterically hindered substrates like phytene, the bulky substituents can interfere with the binding to the chiral catalyst, leading to lower enantioselectivity. In such cases, trying different chiral ligands or solvent systems may be beneficial. It is also important to ensure that the reaction temperature is kept low (typically 0 °C) as higher temperatures can erode enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Upjohn and Sharpless dihydroxylation?

A1: The Upjohn dihydroxylation is a method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[1] The Sharpless asymmetric dihydroxylation is an enantioselective version of this reaction that employs a chiral quinine (B1679958) ligand to direct the dihydroxylation to one face of the double bond, resulting in a product with high enantiomeric excess.[2]

Q2: Can I use potassium permanganate (KMnO₄) for the dihydroxylation of phytene?

A2: While potassium permanganate can be used for the syn-dihydroxylation of alkenes, it is a very strong oxidizing agent and is prone to over-oxidizing the resulting diol, leading to cleavage of the C-C bond and formation of carbonyl compounds.[4] Given the value of a substrate like phytene, the use of milder and more selective reagents like catalytic OsO₄ is generally recommended to avoid byproduct formation and achieve higher yields of the desired diol.

Q3: How do I choose between AD-mix-α and AD-mix-β for the Sharpless asymmetric dihydroxylation of phytene?

A3: The choice between AD-mix-α and AD-mix-β depends on which enantiomer of the phytanediol you wish to synthesize. AD-mix-α contains the (DHQ)₂PHAL ligand, while AD-mix-β contains the (DHQD)₂PHAL ligand.[2] These ligands are pseudoenantiomeric and direct the hydroxylation to opposite faces of the alkene. A mnemonic is often used to predict the stereochemical outcome based on the orientation of the substituents on the double bond. It is advisable to consult the literature for examples with structurally similar alkenes to predict the facial selectivity for phytene.[7]

Q4: What are some common work-up procedures for dihydroxylation reactions?

A4: A common work-up procedure for OsO₄-catalyzed dihydroxylations involves quenching the reaction with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce any remaining osmium species. The diol product can then be extracted into an organic solvent. For Sharpless dihydroxylations, the work-up often involves adding a solid scavenger to remove the osmium catalyst, followed by extraction.

Data Presentation

Table 1: Comparison of Dihydroxylation Methods for Terpenoid Alkenes

MethodSubstrateReagentsSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Sharpless ADGeranyl Acetate (B1210297)AD-mix-β, MeSO₂NH₂t-BuOH/H₂O0188598[8]
Sharpless ADFarnesol derivativeAD-mix-β, MeSO₂NH₂t-BuOH/H₂O02491>95[8]
UpjohnMonoterpeneOsO₄ (cat.), NMOAcetone (B3395972)/H₂ORT12-2475-90N/A[4]
Sharpless ADPolyisoprenoidK₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂t-BuOH/H₂O0128190[8]

Experimental Protocols

Protocol 1: General Procedure for Upjohn Dihydroxylation of Phytene

This protocol is a generalized procedure based on the Upjohn dihydroxylation of other terpenes and should be optimized for phytene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phytene (1 equivalent) in a 10:1 mixture of acetone and water.

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%) as a solution in toluene.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation of Phytene

This protocol is a generalized procedure based on the Sharpless asymmetric dihydroxylation of other polyisoprenoids.

  • Reaction Setup: In a round-bottom flask, prepare a biphasic solvent system of tert-butanol (B103910) (t-BuOH) and water (1:1).

  • Reagent Mixture: Add the appropriate AD-mix (α or β) (approximately 1.4 g per mmol of alkene) to the solvent system and stir until the two phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add phytene (1 equivalent) to the cold, stirred reaction mixture.

  • Reaction Monitoring: Stir vigorously at 0 °C and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of alkene) and stir for 1 hour.

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Main_Reaction Main Dihydroxylation Reaction of Phytene phytene Phytene (C20H40) diol Phytanediol phytene->diol Dihydroxylation reagents OsO4 (cat.) NMO or AD-mix reagents->diol

Caption: The main dihydroxylation reaction of phytene to phytanediol.

Side_Reactions Common Side Reactions in Phytene Dihydroxylation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway phytene Phytene osmate_ester Osmate Ester Intermediate phytene->osmate_ester OsO4 diol Desired Phytanediol osmate_ester->diol Hydrolysis over_oxidation_product Carbonyl Byproducts (Ketones/Aldehydes) diol->over_oxidation_product Over-oxidation (e.g., with KMnO4 or excess OsO4)

Caption: Over-oxidation as a common side reaction pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Phytene Dihydroxylation start Start Dihydroxylation Experiment check_yield Low Yield? start->check_yield check_side_products Side Products? check_yield->check_side_products No fix_yield Check reagent activity Extend reaction time Improve mixing check_yield->fix_yield Yes check_ee Low ee%? check_side_products->check_ee No fix_side_products Use milder reagents (OsO4/NMO) Lower temperature Monitor reaction closely check_side_products->fix_side_products Yes success Successful Dihydroxylation check_ee->success No fix_ee Increase ligand concentration Check AD-mix choice Lower temperature check_ee->fix_ee Yes fix_yield->start fix_side_products->start fix_ee->start

References

Technical Support Center: Purification of (Rac)-Phytane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Rac)-Phytane-1,2-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (Rac)-Phytane-1,2-diol from crude extracts.

Purification Workflow Overview

The general workflow for purifying (Rac)-Phytane-1,2-diol from a crude extract involves several key steps, starting from the crude material and culminating in a purified product. The choice of techniques and their sequence will depend on the initial purity of the extract and the desired final purity of the diol.

Purification Workflow crude_extract Crude (Rac)-Phytane-1,2-diol Extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom Initial Cleanup hplc HPLC Purification (Normal or Reversed-Phase) column_chrom->hplc Diastereomer Separation crystallization Crystallization column_chrom->crystallization Bulk Purification analysis Purity Analysis (TLC, GC-MS, NMR) column_chrom->analysis pure_diol Purified (Rac)-Phytane-1,2-diol hplc->pure_diol hplc->analysis crystallization->pure_diol crystallization->analysis

Caption: General purification workflow for (Rac)-Phytane-1,2-diol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (Rac)-Phytane-1,2-diol using common laboratory techniques.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Diastereomers Inappropriate solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A less polar eluent may improve separation. Consider a gradient elution.[1]
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to silica (B1680970) gel by weight.
Column channeling or cracking.Ensure proper packing of the silica gel to avoid cracks. Running the column under slight pressure ("flash chromatography") can improve resolution.[1][2]
Low Yield of Purified Product Compound is too polar and retained on the column.Increase the polarity of the eluting solvent gradually. If the compound is still retained, consider using a more polar stationary phase like diol-functionalized silica.[3][4]
Compound is unstable on silica gel.Test the stability of your compound on a TLC plate.[5] If it degrades, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[6]
Co-elution with impurities.Re-run the column with a shallower solvent gradient or a different solvent system.
Compound Elutes Too Quickly (in the Solvent Front) Solvent system is too polar.Use a less polar solvent system.
The compound is very nonpolar.If an appropriate Rf cannot be achieved even with nonpolar solvents, column chromatography may not be the ideal method for initial purification.[5]
HPLC Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Separation of Diastereomers Suboptimal mobile phase composition.Adjust the ratio of organic solvent to the aqueous phase (for reversed-phase) or the ratio of polar to non-polar solvents (for normal-phase).
Inappropriate column chemistry.For separating diastereomers, standard C18 or silica columns can be effective.[7][8] However, if separation is poor, consider a diol column or a chiral stationary phase (CSP) for analytical-scale separation.[3][4]
Low column efficiency (broad peaks).Ensure the column is properly packed and not degraded. Lowering the flow rate can sometimes improve resolution.
Peak Tailing Interaction with residual silanols on the column.Add a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (for normal phase) or an acid like trifluoroacetic acid (TFA) for reversed-phase.
Column overload.Reduce the concentration of the injected sample.
Variable Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Crystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Failure to Crystallize Solution is not supersaturated.Slowly evaporate the solvent or add a less polar "anti-solvent" to induce precipitation.
Presence of impurities inhibiting crystal growth.Further purify the material by column chromatography before attempting crystallization.
Incorrect solvent choice.Screen a variety of solvents with different polarities.
Oiling Out Instead of Crystallizing The compound's melting point is below the temperature of crystallization.Lower the crystallization temperature.
The solution is too concentrated.Dilute the solution slightly before cooling.
Formation of Very Small Crystals Rapid cooling.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification method for a very crude extract of (Rac)-Phytane-1,2-diol?

A1: For a crude extract, flash column chromatography on silica gel is a good starting point.[1][2] It is a cost-effective method for removing baseline impurities and other non-polar compounds.

Q2: How can I separate the diastereomers of (Rac)-Phytane-1,2-diol?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating diastereomers.[7][8] You can start with a normal-phase silica column or a reversed-phase C18 column. For more challenging separations, a diol-functionalized column may offer different selectivity.[3][4]

Q3: My compound is highly soluble in organic solvents. Will crystallization be a suitable purification method?

A3: Yes, crystallization can be an excellent final purification step, especially for removing minor impurities and for obtaining a highly pure solid product. The key is to find a solvent system where the diol has high solubility at elevated temperatures and low solubility at cooler temperatures.

Q4: What are some common impurities I might encounter in my crude extract?

A4: Common impurities could include unreacted starting materials, by-products from the synthesis, and other lipids or natural products if the diol is from a natural source.

Q5: How do I monitor the progress of my column chromatography?

A5: Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system, you can identify which fractions contain your desired compound and assess their purity.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.

  • Column Packing: Pour the slurry into a vertical glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent. Carefully add the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column. Collect fractions in test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

General Protocol for HPLC Analysis of Diastereomers
  • Column: Use a standard analytical HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A typical starting point for reversed-phase HPLC would be a gradient of acetonitrile (B52724) and water. For normal-phase, a gradient of hexane (B92381) and isopropanol (B130326) or ethyl acetate (B1210297) could be used.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector if the compound lacks a chromophore.

  • Injection: Inject a small volume (e.g., 10-20 µL) of a dilute solution of your sample.

Logical Relationship Diagram for Method Selection

Method Selection Logic start Crude Extract Purity? high_purity High Purity (>80%) start->high_purity High low_purity Low Purity (<80%) start->low_purity Low diastereomers_separated Diastereomers Separated? high_purity->diastereomers_separated column_chrom Column Chromatography low_purity->column_chrom final_form Desired Final Form? diastereomers_separated->final_form Yes hplc HPLC diastereomers_separated->hplc No crystallization Crystallization final_form->crystallization Solid end Purified Product final_form->end Liquid/Oil solid Solid liquid Liquid/Oil column_chrom->diastereomers_separated hplc->final_form crystallization->end

Caption: Decision-making process for selecting a purification method.

References

Technical Support Center: Purification of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic (Rac)-Phytene-1,2-diol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, a viscous, long-chain unsaturated diol.

Issue 1: Oily or Waxy Product After Synthesis

  • Question: My crude this compound is a viscous oil or a waxy semi-solid, making it difficult to handle and purify. How can I address this?

  • Answer: This is a common characteristic of long-chain, unsaturated diols. The purification strategy should be adapted for non-crystalline compounds. Flash column chromatography is often the most effective primary purification step. Dry loading the crude product onto silica (B1680970) gel can be particularly helpful for viscous samples.

Issue 2: Incomplete or Poor Separation During Column Chromatography

  • Question: I'm seeing overlapping spots on TLC and co-elution of impurities during my column chromatography. What can I do to improve separation?

  • Answer: Poor separation can be due to several factors. Here is a systematic approach to troubleshoot this issue:

    • Optimize the Solvent System: The polarity of the mobile phase is critical. For this compound, a gradient elution is recommended. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or a mixture of hexane and acetone.[1]

    • Stationary Phase Choice: Standard silica gel is a good starting point. For challenging separations of polar compounds, a diol-functionalized silica flash column can offer alternative selectivity and improved separation.[2]

    • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase. For viscous oils, dry loading is highly recommended to ensure a concentrated band at the start of the chromatography.

    • Flow Rate: A slower flow rate can improve resolution, but will also increase the purification time. Find an optimal balance for your specific separation.

Issue 3: Product "Oiling Out" During Recrystallization Attempts

  • Question: I've tried to recrystallize my partially purified this compound, but it separates as an oil instead of forming crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" is common for compounds with low melting points or when significant impurities are present. The long, flexible, and unsaturated chain of phytene-1,2-diol can inhibit crystal lattice formation.

    • Purity: Recrystallization is most effective for compounds that are already relatively pure (>90%). If your material has significant impurities, a preliminary purification by column chromatography is necessary.

    • Solvent Choice: Finding a suitable solvent is key. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For long-chain unsaturated diols, consider solvent systems like hexane/ethyl acetate or exploring co-solvent systems where the compound is dissolved in a good solvent at an elevated temperature, and a poor solvent is slowly added to induce crystallization upon cooling.

    • Cooling Rate: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.

    • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" can initiate crystallization.

Logical Relationship: Troubleshooting Purification Issues

G Troubleshooting Purification of this compound start Crude this compound viscous Is the product a viscous oil/wax? start->viscous column Perform Flash Column Chromatography viscous->column Yes separation Good separation on TLC? column->separation optimize_solvent Optimize mobile phase (gradient elution) separation->optimize_solvent No collect_fractions Collect and combine pure fractions separation->collect_fractions Yes dry_load Use dry loading technique optimize_solvent->dry_load check_column Consider diol-functionalized silica dry_load->check_column check_column->column purity_analysis Analyze purity (TLC, HPLC, NMR) collect_fractions->purity_analysis recrystallize Attempt Recrystallization purity_analysis->recrystallize oiling_out Does it 'oil out'? recrystallize->oiling_out slow_cool Ensure slow cooling and high purity oiling_out->slow_cool Yes pure_product Pure this compound oiling_out->pure_product No (crystals form) find_solvent Screen alternative solvent systems slow_cool->find_solvent find_solvent->recrystallize

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in synthetic this compound?

    • A1: If synthesized via dihydroxylation of phytoene, common impurities include unreacted starting material (phytoene), over-oxidized byproducts (e.g., aldehydes or ketones from oxidative cleavage of the double bonds), and residual reagents from the synthesis (e.g., osmium species if osmium tetroxide is used).[3][4][5]

  • Q2: Which analytical techniques are best for assessing the purity of this compound?

    • A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the purification process.[1] High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[6] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the structure of the final product and can also be used for quantitative purity assessment (qNMR).[7][8][9]

  • Q3: My purified product is still a viscous oil. Is this expected?

    • A3: Yes, due to its long, unsaturated aliphatic chain, this compound is expected to be a viscous liquid or a low-melting waxy solid at room temperature, even in high purity.

  • Q4: Can I use reversed-phase chromatography for purification?

    • A4: While normal-phase chromatography is more common for this type of compound, reversed-phase chromatography can be a viable alternative, especially for separating compounds with different degrees of unsaturation or polarity. A C18 or C30 stationary phase with a mobile phase like methanol/acetonitrile/water could be explored.

Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude this compound

  • Preparation of the Crude Sample (Dry Loading):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane (B109758) or ethyl acetate).

    • Add silica gel (e.g., 2-3 g) to the solution to form a slurry.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 g silica for a 1 g sample).

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading and Elution:

    • Carefully add the prepared dry-loaded sample to the top of the packed column.

    • Begin elution with the non-polar mobile phase (e.g., hexane).

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 100% hexane to a 50:50 mixture of hexane:ethyl acetate over several column volumes.

    • Collect fractions and monitor their composition by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent by rotary evaporation to yield the purified product.

Experimental Workflow: Purification and Analysis

G Purification and Analysis Workflow crude Crude Product dry_load Dry Load onto Silica Gel crude->dry_load column Flash Column Chromatography (Gradient Elution) dry_load->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate purified Purified this compound evaporate->purified hplc HPLC Purity Analysis purified->hplc nmr NMR Structural Confirmation purified->nmr final Final Pure Product hplc->final nmr->final

Caption: A standard workflow for the purification and subsequent analysis of synthetic this compound.

Data Presentation

The following tables present hypothetical but realistic data for the purification of this compound, illustrating the expected outcomes of the described methods.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)Key AdvantagesKey Disadvantages
Flash Chromatography (Silica Gel)~75>95~80High throughput, good for initial cleanupMay not resolve very similar impurities
Recrystallization~95>99~60High purity product, removes minor impuritiesLow recovery, difficult for oily compounds
Preparative HPLC>95>99.5~70Excellent resolution, high purityLower throughput, more expensive

Table 2: Example Data from Flash Chromatography Purification

Fraction NumbersMobile Phase (Hexane:Ethyl Acetate)Major Component(s)Purity by HPLC (%)
1-595:5Phytoene>98
6-1080:20Mixture-
11-2070:30This compound>95
21-2550:50More polar impurities-

References

stability issues of (Rac)-Phytene-1,2-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Phytene-1,2-diol in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, much of the guidance provided is based on the known stability of related carotenoids and diol compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a racemic mixture of a diol derivative of phytene, a colorless carotenoid. Like other carotenoids, its polyene structure is susceptible to oxidation, which can be triggered by factors such as light, heat, and oxygen.[1][2] This degradation can lead to the formation of various byproducts, potentially altering the compound's biological activity and leading to inconsistent experimental results.

Q2: How should I store this compound to ensure maximum stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Form: If possible, store in a crystalline or lyophilized form rather than in solution.[1]

Q3: What solvents are recommended for preparing solutions of this compound?

Due to its lipophilic nature, this compound is expected to be soluble in organic solvents. Based on solubility data for similar carotenoids, suitable solvents may include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Chloroform

  • Hexane

It is crucial to use high-purity, peroxide-free solvents, as impurities can accelerate degradation. For cell culture experiments, a stock solution in an organic solvent like DMSO can be prepared and then diluted in the culture medium. However, the final concentration of the organic solvent should be kept low to avoid cytotoxicity.

Q4: What are the potential degradation products of this compound?

While specific degradation products of this compound have not been extensively characterized in publicly available literature, degradation of similar carotenoids like β-carotene results in a variety of oxidation products, including epoxides, aldehydes, and ketones.[3][4] It is plausible that this compound degradation would yield similar classes of compounds. The presence of the diol functional group may also lead to specific oxidation or rearrangement products.

Q5: How can I detect the degradation of my this compound solution?

Degradation can be monitored using the following analytical techniques:

  • UV-Vis Spectroscopy: While phytene does not have the extensive conjugated system of colored carotenoids, it does absorb in the UV range. A change in the absorption spectrum over time can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is the preferred method for separating and quantifying the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of potential degradation products, aiding in their structural elucidation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays Degradation of this compound in solution.Prepare fresh solutions for each experiment. Store stock solutions under inert gas at -80°C. Analyze the purity of the solution by HPLC before use.
Formation of bioactive degradation products.If possible, identify major degradation products by LC-MS and test their activity in the assay.
Precipitation of the compound in aqueous media Low aqueous solubility of this compound.Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution and then dilute it in the aqueous medium. Ensure the final solvent concentration is compatible with your experimental system. Consider using a delivery vehicle like liposomes or cyclodextrins.
Rapid loss of compound in solution, even when stored at low temperatures Presence of oxidizing agents (e.g., peroxides in the solvent).Use fresh, high-purity solvents. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solution, if compatible with the downstream application.
Exposure to light or oxygen during handling.Handle solutions under dim light and purge with an inert gas before sealing and storing.
Appearance of unexpected peaks in HPLC analysis Isomerization or degradation of the compound.Confirm the identity of the main peak by mass spectrometry. Compare the chromatogram of a freshly prepared solution with that of an older solution to track the appearance of new peaks over time.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube under an inert atmosphere if possible.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound completely.

    • Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.

    • Purge the headspace of each vial with inert gas before sealing tightly.

    • Store the aliquots at -80°C.

Protocol 2: HPLC Analysis of this compound Stability
  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase (Isocratic):

  • Procedure:

    • Prepare a fresh solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Inject a sample of the freshly prepared solution into the HPLC system to obtain a baseline chromatogram (Time 0).

    • Store the solution under the conditions you want to test (e.g., room temperature, 4°C, exposed to light, etc.).

    • At specified time points (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution into the HPLC.

    • Monitor the peak area of the this compound peak and the appearance of any new peaks.

    • Calculate the percentage of the remaining compound at each time point relative to Time 0.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Is the this compound solution stable? start->check_compound hplc_analysis Analyze solution by HPLC-UV/MS check_compound->hplc_analysis degradation_observed Degradation observed? hplc_analysis->degradation_observed fresh_solution Prepare fresh solution before each experiment no_degradation Compound is stable. Investigate other experimental parameters. degradation_observed->no_degradation No optimize_storage Optimize storage conditions: - Store at -80°C - Use inert gas - Protect from light degradation_observed->optimize_storage Yes optimize_storage->fresh_solution retest Retest stability optimize_storage->retest retest->hplc_analysis

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling_Pathway_Hypothesis compound This compound degradation Degradation (Light, O2, Heat) compound->degradation target Intended Biological Target compound->target products Degradation Products (e.g., epoxides, aldehydes) degradation->products off_target Off-Target Effects products->off_target response Observed Biological Response target->response off_target->response Altered/Unintended

Caption: Hypothetical impact of degradation on biological activity.

References

Technical Support Center: (Rac)-Phytene-1,2-diol Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation products of (Rac)-Phytene-1,2-diol. The information is structured to address potential experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under oxidative stress?

A1: While specific degradation studies on this compound are not extensively documented, based on the degradation pathways of structurally similar isoprenoids like phytol (B49457), the primary degradation products are expected to result from oxidation. The allylic alcohol moiety is susceptible to oxidation, potentially forming an α,β-unsaturated aldehyde, analogous to the conversion of phytol to phytenal.[1][2] Further oxidation could lead to the corresponding carboxylic acid. Cleavage of the double bond could also occur, leading to smaller volatile compounds.

Q2: What are the expected degradation pathways for this compound?

A2: The degradation of this compound is likely to proceed through several pathways, primarily initiated by factors such as heat, light (photodegradation), and oxidizing agents.[3] One probable pathway involves the oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid. Another possibility is the epoxidation of the double bond, followed by hydrolysis to form a tetrol. Under more severe conditions, cleavage of the carbon-carbon double bond can occur, yielding smaller carbonyl compounds.

Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly effective technique for the analysis of terpenoid degradation products.[4][5][6] HPLC allows for the separation of the parent compound from its various degradation products, while MS provides molecular weight and structural information for identification. Gas Chromatography (GC) coupled with MS (GC-MS) is also suitable, particularly for more volatile degradation products.[7] For non-chromophoric products, derivatization may be necessary to enhance detection by UV or fluorescence detectors.[8]

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation.[9][10][11] This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Typical stress conditions include exposure to acidic, basic, and neutral hydrolysis; oxidation (e.g., with hydrogen peroxide); heat (thermal degradation); and light (photodegradation).[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor separation of degradation products in HPLC. Inappropriate column chemistry or mobile phase composition.Optimize the HPLC method by screening different columns (e.g., C18, C30) and mobile phase gradients. Consider using a polar-embedded or phenyl-hexyl column for better separation of polar and non-polar analytes. Adjusting the pH of the mobile phase can also improve peak shape and resolution.
Low sensitivity or no detection of degradation products. Degradation products may lack a strong chromophore for UV detection. The concentration of degradation products may be below the detection limit.Use a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[8] Alternatively, consider chemical derivatization to introduce a chromophore or fluorophore to the degradation products.[8] Concentrate the sample before analysis.
Inconsistent or irreproducible degradation results. Variability in stress conditions (temperature, light intensity, reagent concentration). Instability of the degradation products themselves.Tightly control all parameters of the forced degradation study. Use a calibrated oven and photostability chamber. Prepare fresh reagent solutions for each experiment. Analyze samples immediately after degradation or store them under conditions that prevent further degradation (e.g., at low temperature and protected from light).
Mass balance issues (sum of parent and degradation products is not 100%). Some degradation products may be volatile and lost during sample preparation. Some degradation products may not be detected by the analytical method. The parent compound or degradation products may be adsorbing to sample vials or instrument components.Use GC-MS to analyze for volatile degradation products. Employ a universal detector like MS to ensure all non-volatile products are accounted for. Use silanized glassware and vials to minimize adsorption.
Difficulty in identifying unknown degradation products. Insufficient data from a single analytical technique.Employ multiple analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass for elemental composition determination. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for structural insights. Nuclear Magnetic Resonance (NMR) spectroscopy of isolated degradation products provides definitive structural information.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed and the degradation pathway is not overly complex.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Preparation for Analysis:

    • For hydrolytic and oxidative studies, neutralize the samples (acid with base and base with acid) before dilution to the final concentration with the mobile phase.

    • For thermal degradation, dissolve the stressed solid sample in the solvent to achieve the desired concentration.

    • For photodegradation, the solution can be directly analyzed after appropriate dilution.

    • Include a control sample (unstressed stock solution) stored at room temperature and protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress Condition % this compound Degraded Number of Degradation Products Detected Major Degradation Product (Proposed) % Area of Major Degradation Product
0.1 M HCl, 60°C, 24h12.53Isomerized Diol8.2
0.1 M NaOH, RT, 24h8.22Phytenal analog5.1
3% H₂O₂, RT, 24h18.74Epoxide and subsequent diols11.5
Thermal, 80°C, 48h5.52Dehydration product3.4
Photolytic15.13Oxidized and isomerized products9.8

Visualizations

G cluster_0 Potential Degradation Pathways A This compound B Oxidation (e.g., H₂O₂) A->B F Epoxidation A->F C Phytenal Analog (α,β-Unsaturated Aldehyde) B->C D Further Oxidation C->D E Phytenoic Acid Analog (Carboxylic Acid) D->E G Epoxide Intermediate F->G H Hydrolysis G->H I Tetrol Derivative H->I

Caption: Proposed degradation pathways of this compound.

G cluster_1 Experimental Workflow A Sample Preparation (this compound solution) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample Neutralization & Dilution B->C D HPLC-MS Analysis C->D E Data Analysis (Peak Identification, Quantification) D->E F Structural Elucidation (HRMS, MS/MS, NMR) E->F

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Optimizing HPLC Separation of Phytene Diol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of phytene diol isomers. Given the structural similarity of these isomers, achieving baseline resolution can be challenging. The following sections offer structured advice based on established chromatographic principles for separating structurally related hydrophobic molecules, such as carotenoid isomers and other diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of phytene diol isomers so challenging?

Phytene diol isomers are structurally very similar, often differing only in the spatial arrangement of hydroxyl groups or the geometry of a double bond (cis/trans). In reversed-phase HPLC, separation is primarily driven by hydrophobicity. Since these isomers have nearly identical chemical and physical properties, including hydrophobicity, standard C18 columns may not provide sufficient selectivity to resolve them.[1][2] The separation relies on exploiting subtle differences in their three-dimensional shape and interaction with the stationary phase.[3]

Q2: What is the best type of HPLC column to start with for separating phytene diol isomers?

For separating geometric (cis/trans) isomers of carotenoid-like molecules, C30 columns are highly recommended and often superior to traditional C18 phases.[1] The longer alkyl chains of the C30 stationary phase offer enhanced shape selectivity, which is crucial for resolving structurally similar hydrophobic isomers.[4] If you are dealing with chiral isomers (enantiomers or diastereomers), a chiral column , particularly one with a polysaccharide-based stationary phase, is the go-to choice.[5] It is often necessary to screen several different chiral columns to find one that provides adequate recognition and separation.[3]

Q3: Which mobile phase compositions are most effective?

For hydrophobic molecules like phytene diol, a nonaqueous reversed-phase (NARP) system is typically used.[4] A common starting point involves a gradient elution with a mixture of polar and less polar organic solvents.

  • Solvent A: A polar solvent like Methanol or Acetonitrile.

  • Solvent B: A less polar solvent to act as a solubilizer and control retention, such as methyl-tert-butyl ether (MTBE).[6][7]

  • Additives: For diols, which contain hydroxyl groups, adding a small percentage of water to the mobile phase can sometimes improve selectivity.[8] If the molecule has basic properties, adding a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution.[9]

Q4: How does column temperature impact the separation of isomers?

Column temperature is a critical parameter for optimizing selectivity. For carotenoid isomers, lower temperatures (e.g., 10-20°C) often lead to better resolution , although this will increase retention times and analysis duration.[1][4] It is crucial to use a column oven to maintain a stable and consistent temperature for reproducible results.[2]

Q5: What is a "screening approach" and why is it recommended?

A screening approach is a systematic process of testing multiple columns and mobile phase conditions to identify the most promising combination for a difficult separation.[5] Unlike simpler molecules, it is very difficult to predict the optimal conditions for isomer separation based on structure alone.[3] A screening protocol typically involves testing a matrix of several columns (e.g., two or three different C30 and chiral columns) with a set of predefined mobile phase gradients. This is the most efficient way to develop a robust separation method.[5]

Troubleshooting Guide

Problem: Poor or No Resolution Between Isomer Peaks

QuestionPossible Cause(s)Recommended Solution(s)
My isomer peaks are completely co-eluting. Insufficient Stationary Phase Selectivity: The column (e.g., a standard C18) is not capable of differentiating between the isomers.Change Column Chemistry: Switch to a C30 column for geometric isomers or screen a variety of chiral columns (e.g., polysaccharide-based) for enantiomers/diastereomers.[1][10]
Inappropriate Mobile Phase: The mobile phase composition is not creating sufficient differential partitioning for the isomers.Modify Mobile Phase: 1. Optimize the gradient slope. 2. Change the organic modifier (e.g., from Methanol to Acetonitrile). 3. Introduce a third solvent like MTBE to enhance selectivity.[4]
I see a small shoulder on my main peak, but not a distinct second peak. Suboptimal Resolution: The chosen conditions are close but not effective enough.Optimize Temperature: Decrease the column temperature in 2-5°C increments to see if resolution improves.[4] Adjust Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve the separation of closely eluting peaks.[9]
Two Isomers Eluting Very Close: The separation is simply very difficult under the current parameters.Fine-tune Mobile Phase: Make small, incremental changes to the mobile phase composition (e.g., change the organic modifier percentage by 1-2%). Even minor adjustments can significantly impact isomer selectivity.[3]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

QuestionPossible Cause(s)Recommended Solution(s)
My peaks are tailing. Secondary Interactions: The hydroxyl groups on the diol may be interacting with active sites on the silica (B1680970) packing.Use a Mobile Phase Additive: Add a small amount of a competing base (e.g., 0.1% DEA) to the mobile phase to block active sites.[9] Check pH: Ensure the mobile phase pH is appropriate if the molecule is ionizable.
Column Overload: Injecting too much sample can cause peak asymmetry.Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[11]
My peaks are fronting. Column Overload: This is another common symptom of injecting too much sample.Reduce Sample Concentration/Injection Volume: Prepare a more dilute sample.[11]
Incompatible Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase, causing the peak to distort.Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[12]
My single peak appears split into two. Unresolved Isomers: What appears to be a single peak under poor conditions may actually be two or more isomers that are starting to separate.Confirm with Method Optimization: Adjust parameters known to affect selectivity (mobile phase, temperature). If the two "split" peaks change in relative size or separation, they are likely distinct isomers.[13]
Column Void or Blockage: A void at the column inlet or a partially blocked frit can physically split the sample band.Reverse Flush or Replace Column: First, try back-flushing the column (if permitted by the manufacturer). If the problem persists and affects all peaks, the column may be damaged and require replacement.[13]

Problem: Inconsistent Retention Times

QuestionPossible Cause(s)Recommended Solution(s)
My retention times are drifting from run to run. Poor Column Equilibration: The column is not given enough time to return to initial conditions before the next injection.Increase Equilibration Time: Ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes.[14]
Temperature Fluctuations: The ambient lab temperature is changing, affecting chromatography.Use a Column Oven: Always use a thermostatically controlled column oven to maintain a constant temperature.[15]
Mobile Phase Composition Change: Solvents can evaporate over time, altering the mobile phase ratio.Prepare Fresh Mobile Phase Daily: Do not let mobile phases sit for extended periods. Ensure they are well-mixed and degassed.[15]

Experimental Protocols

Protocol 1: HPLC Screening for Phytene Diol Isomer Separation

This protocol outlines a systematic approach to finding a suitable HPLC method.

  • Column Selection:

    • Choose a minimum of two columns. For example:

      • One C30 column (e.g., 250 x 4.6 mm, 5 µm).

      • One polysaccharide-based chiral column (e.g., Chiralpak AD-H, 150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase Preparation:

    • Prepare three mobile phase systems to test. Ensure all solvents are HPLC grade.

      • System 1: A: Methanol, B: MTBE

      • System 2: A: Acetonitrile, B: Methanol

      • System 3: A: Methanol/Water (95:5), B: MTBE

    • Degas all mobile phases thoroughly before use.[15]

  • Initial Gradient Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.[9]

    • Temperature: 20°C.[1][9]

    • Detection: Use a Diode Array Detector (DAD) or UV detector. The absorbance maximum for phytoene (B131915) is around 286 nm; phytene diol will be similar. Scan a range (e.g., 250-350 nm) to find the optimal wavelength.[16][17]

    • Gradient: A generic scouting gradient can be used, for example: 0-20 min, 0% to 100% B; 20-25 min, hold 100% B; 25-30 min, return to 0% B.

  • Screening Execution:

    • Run the screening matrix: test each selected column with each mobile phase system.

    • Analyze the results, looking for the conditions that provide any hint of separation (e.g., peak broadening, a shoulder, or partial separation).

  • Optimization:

    • Select the most promising column/mobile phase combination from the screen.

    • Optimize the separation by making small, systematic changes to the gradient slope, temperature, and flow rate.

Visualizations

MethodDevelopmentWorkflow Start Define Separation Goal (Separate Phytene Diol Isomers) Screening Perform Initial Screening - Test C30 & Chiral Columns - Test Multiple Mobile Phases Start->Screening Evaluation Evaluate Screening Results Screening->Evaluation Evaluation->Screening Separation Achieved? No (Try new columns/solvents) Optimization Optimize Best Condition - Adjust Gradient Slope - Adjust Temperature - Adjust Flow Rate Evaluation->Optimization Separation Achieved? Yes Validation Validate Method (Robustness, Reproducibility) Optimization->Validation End Final Method Validation->End

Caption: Workflow for HPLC method development for isomer separation.

TroubleshootingTree Start Problem: Poor or No Resolution IsCoEluting Are peaks completely co-eluting? Start->IsCoEluting IsShoulder Is there a shoulder on the main peak? IsCoEluting->IsShoulder No ChangeColumn Action: Change Column (e.g., C18 -> C30 or Chiral) IsCoEluting->ChangeColumn Yes LowerTemp Action: Lower Temperature IsShoulder->LowerTemp Yes ChangeMobilePhase Action: Change Mobile Phase (e.g., Change Organic Modifier) ChangeColumn->ChangeMobilePhase AdjustGradient Action: Adjust Gradient (Make it shallower) LowerTemp->AdjustGradient LowerFlow Action: Lower Flow Rate AdjustGradient->LowerFlow

Caption: A decision tree for troubleshooting poor peak resolution.

References

troubleshooting poor resolution in chiral chromatography of diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting you with the chiral chromatography of diols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your separations.

Troubleshooting Guide: Poor Resolution

Q1: My diol enantiomers are co-eluting or showing no separation at all. What should I do first?

When facing a complete lack of separation, a systematic check of your method and setup is crucial.

Initial Verification Steps:

  • Confirm Chiral Stationary Phase (CSP): Ensure you are using a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often the most successful for separating diol enantiomers.[1][2]

  • Verify Mobile Phase Composition: Check that the mobile phase composition is appropriate for the column and your diol. A common starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695).[1][2]

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase. Allow at least 30 minutes of flushing with the mobile phase at the initial flow rate, or until a stable baseline is achieved.[3]

  • Check System Integrity: Confirm that the column is installed correctly and that there are no leaks in the system.

A logical workflow for initial troubleshooting is outlined below.

G start No Resolution Observed csp Verify Correct CSP for Diols start->csp mobile_phase Check Mobile Phase (Composition & Purity) csp->mobile_phase equilibration Ensure Adequate Column Equilibration mobile_phase->equilibration system_check Inspect for Leaks and Proper Installation equilibration->system_check optimization Proceed to Method Optimization system_check->optimization

Caption: Initial troubleshooting workflow for no enantiomeric separation.

Q2: I can see two peaks, but they are not baseline-resolved. How can I improve the separation?

Achieving baseline resolution often requires fine-tuning several experimental parameters. The following factors have the most significant impact on chiral separation:

  • Mobile Phase Composition: The type and concentration of the alcohol modifier are critical. Small adjustments can lead to significant changes in selectivity.[2]

  • Flow Rate: In chiral chromatography, lower flow rates often enhance resolution by allowing more time for interactions between the analytes and the CSP.[2]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures generally improve resolution by strengthening the transient diastereomeric interactions.[1]

The diagram below illustrates the relationship between these key parameters and resolution.

G resolution Improve Resolution mobile_phase Optimize Mobile Phase (Modifier % and Type) resolution->mobile_phase flow_rate Adjust Flow Rate (Typically Decrease) resolution->flow_rate temperature Modify Column Temperature (Typically Decrease) resolution->temperature

Caption: Key parameters for optimizing chiral resolution.

Optimization Strategies:

  • Adjust the Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase. For normal-phase chromatography, decreasing the alcohol content often increases retention and improves resolution.[2]

  • Change the Alcohol Modifier: If adjusting the percentage is insufficient, try switching the alcohol modifier (e.g., from isopropanol to ethanol). Different alcohols can offer different selectivity.[2]

  • Lower the Flow Rate: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min).[2]

  • Decrease the Column Temperature: If your system has a column thermostat, try lowering the temperature. Even a 5-10 °C decrease can have a noticeable effect.

The following table summarizes starting points and optimization ranges for these parameters.

ParameterTypical Starting ValueOptimization RangeEffect on Resolution
Modifier % (Normal Phase) 10% IPA in n-Hexane2% - 20%Decreasing % often improves resolution
Flow Rate 1.0 mL/min0.5 - 1.2 mL/minLower flow rates generally improve resolution
Temperature Ambient (25 °C)10 °C - 40 °CLower temperatures often improve resolution
Q3: My peaks are broad and tailing, which is affecting my resolution. What are the common causes and solutions?

Poor peak shape can be attributed to several factors, from sample preparation to column health.

Potential Causes and Solutions:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[2]

    • Solution: Dilute your sample and reinject.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[2]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. This is common for acidic or basic analytes.

    • Solution: Add a mobile phase additive. For acidic diols, add 0.1% trifluoroacetic acid (TFA) or acetic acid. For basic diols, add 0.1% diethylamine (B46881) (DEA).[1][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to broad peaks.[5]

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[5]

The decision-making process for addressing poor peak shape is visualized below.

G start Poor Peak Shape (Broadening/Tailing) dilute Dilute Sample and Re-inject start->dilute solvent Dissolve Sample in Mobile Phase dilute->solvent If no improvement additives Add Mobile Phase Additive (Acid/Base) solvent->additives If no improvement flush Flush Column with Strong Solvent additives->flush If no improvement replace Replace Column flush->replace If still no improvement

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q: What are the most common chiral stationary phases (CSPs) for diol separation? A: The most widely used and successful CSPs for diol separations are polysaccharide-based, specifically derivatives of cellulose and amylose.[1] These columns are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.

Q: How do I select an initial mobile phase for screening diol enantiomers? A: For polysaccharide-based columns, a good starting point is a normal-phase mobile phase consisting of n-hexane (or heptane) with an alcohol modifier.[1] A typical initial screening condition is 90:10 (v/v) n-hexane:isopropanol.[1] Depending on the diol's polarity, reversed-phase (e.g., acetonitrile/water) or polar organic modes (e.g., 100% methanol (B129727) or ethanol) can also be effective.[1]

Q: Can I change the elution order of the enantiomers? A: Yes, the elution order can sometimes be reversed.[2] For polysaccharide-based CSPs, changing the type of alcohol modifier (e.g., from isopropanol to ethanol) or adjusting the column temperature can occasionally invert the elution order.[2] Switching to a different type of chiral stationary phase can also alter the elution order.

Q: How often should I clean or regenerate my chiral column? A: The frequency of cleaning depends on the cleanliness of your samples and mobile phase. If you notice an increase in backpressure or a deterioration in peak shape and resolution, it is time to clean the column.[5] Always follow the manufacturer's instructions for column regeneration. Using a guard column can help extend the life of your analytical column.[6]

Experimental Protocols

Protocol 1: Chiral Column Screening for a Novel Diol

This protocol outlines a systematic approach to screen for an effective chiral separation method.

1. Analyte Preparation:

  • Prepare a 1.0 mg/mL stock solution of the racemic diol in a solvent compatible with all planned mobile phases (e.g., ethanol or isopropanol).

  • For injection, dilute the stock solution with the initial mobile phase to a concentration of approximately 0.1 mg/mL.

2. Column and Mobile Phase Screening:

  • Select a set of at least two different polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based).

  • Prepare the screening mobile phases as listed in the table below.

Mobile Phase SystemComposition (v/v)Additive (if needed)
Normal Phase (NP) 90:10 n-Hexane:IPA0.1% TFA or DEA
Reversed Phase (RP) 60:40 Acetonitrile:Water0.1% Formic Acid or Ammonia
Polar Organic (PO) 100% EthanolNone

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

  • Detection: UV (if chromophore is present) or Refractive Index (RID)

4. Procedure: a. Equilibrate the first column with the first mobile phase for at least 30 minutes or until the baseline is stable.[3] b. Inject the prepared diol sample. c. Monitor the chromatogram for any signs of peak splitting or separation. A resolution (Rs) greater than 0.5 is considered a promising result.[3] d. After the run, flush the column with an appropriate storage solvent. e. Repeat steps a-d for each column and mobile phase combination.

5. Evaluation:

  • Compare the chromatograms from all screening runs.

  • Select the column and mobile phase combination that provides the best initial separation for further optimization as described in the troubleshooting guide.[3]

References

overcoming low solubility of (Rac)-Phytene-1,2-diol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Phytene-1,2-diol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this terpenoid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a terpenoid compound.[1][2] Like many other terpenoids, it is lipophilic (fat-soluble) and has low solubility in aqueous solutions, which are commonly used in biological assays.[3][4] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[5][6]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?

A2: This is a common issue known as "crashing out."[7] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve many hydrophobic compounds. However, when a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the overall polarity of the solvent increases significantly. This change can cause the poorly water-soluble compound to precipitate out of the solution.[7][8]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%, with many sensitive assays requiring it to be 0.1% or lower. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q4: Are there any general biological activities known for compounds related to this compound?

A4: While specific data on this compound is limited, related carotenoid precursors like phytoene (B131915) have been studied for their potential health benefits, including antioxidant properties and protection against oxidative stress. Carotenoids can act as potent quenchers of singlet oxygen and may help mitigate cellular damage caused by reactive oxygen species (ROS).

Troubleshooting Guide

Issue: Precipitate formation during the preparation of working solutions.

  • Solution 1: Optimize Dilution Technique. Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform serial dilutions. First, create an intermediate dilution of the stock in pure DMSO. Then, add this intermediate dilution to the pre-warmed (37°C) aqueous solution dropwise while gently vortexing. This gradual dilution can help prevent immediate precipitation.[7]

  • Solution 2: Gentle Warming and Sonication. Gently warming the final solution to 37°C in a water bath may help to redissolve small amounts of precipitate. Brief sonication in a water bath sonicator can also be effective in breaking up and re-dissolving particles. However, be cautious with heat and sonication as they can degrade some compounds.[8]

  • Solution 3: pH Adjustment. If the compound has ionizable groups, adjusting the pH of the aqueous buffer might improve its solubility. However, the structure of this compound suggests it is unlikely to be significantly affected by pH changes.

Issue: Inconsistent results or lower than expected activity in assays.

  • Solution 1: Determine the Kinetic Solubility. The apparent activity of a compound can be limited by its solubility in the assay buffer.[5] It is advisable to determine the kinetic solubility of this compound in your specific assay medium. This can be done by preparing a series of dilutions and measuring turbidity to identify the concentration at which the compound begins to precipitate.

  • Solution 2: Employ Solubility-Enhancing Excipients. Consider the use of co-solvents or other excipients to improve solubility. These should be tested for compatibility with your specific assay.

Solvent Selection and Formulation Strategies

The selection of an appropriate solvent system is critical for working with hydrophobic compounds like this compound. Below is a table summarizing potential solvents and formulation aids.

Solvent/ExcipientClassRecommended Starting Concentration (in final solution)Notes
Dimethyl Sulfoxide (DMSO)Co-solvent≤ 0.5%A common solvent for initial stock solutions. High concentrations can be toxic to cells.
EthanolCo-solvent≤ 1%Can be used as an alternative or in combination with DMSO. Check for cell line sensitivity.
Polyethylene Glycol (PEG)Co-solvent/Polymer1-10%Low molecular weight PEGs (e.g., PEG 300, PEG 400) can be effective. May increase the viscosity of the solution.
Tween® 80 / Polysorbate 80Surfactant0.01-0.1%A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds. Test for interference with the assay and cell viability.
CyclodextrinsComplexing Agent1-10 mMForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
Lipid-based formulationsCarrierVariesFor in vivo studies, self-emulsifying drug delivery systems (SEDDS) or liposomes can be considered to improve bioavailability.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.

    • Visually inspect to ensure the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials: 10 mM stock solution of this compound in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure:

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO if a very low final concentration is required.

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Immediately after adding the stock, vortex the solution gently or pipette up and down to ensure rapid and uniform mixing.

    • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting A Weigh this compound B Add Anhydrous DMSO A->B C Vortex / Sonicate B->C D 10 mM Stock in DMSO C->D F Add DMSO Stock to Medium D->F E Pre-warm Aqueous Medium (37°C) E->F G Vortex Immediately F->G H Visually Inspect for Precipitation G->H I Ready for Assay H->I J Precipitation Observed H->J K Use Co-solvents / Surfactants J->K L Optimize Dilution Method J->L M Gentle Warming / Sonication J->M

Caption: Workflow for preparing and troubleshooting solutions of this compound.

hypothetical_pathway Hypothetical Signaling Pathway for this compound cluster_cell Cellular Environment cluster_note Disclaimer A This compound C Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) A->C Scavenges F Antioxidant Defense Mechanisms A->F Potentially Upregulates B Cell Membrane D Oxidative Stress C->D E Cellular Damage (Lipids, Proteins, DNA) D->E F->D Inhibits Note This pathway is hypothetical and based on the known activities of related carotenoids like phytoene.

Caption: Hypothetical antioxidant mechanism of this compound.

References

Technical Support Center: Scaling Up the Synthesis of (Rac)-Phytene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Rac)-Phytene-1,2-diol. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and scale-up of this compound from its precursor, phytol (B49457).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is the syn-dihydroxylation of the double bond in phytol. This is typically achieved using one of two main approaches: the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), or oxidation with cold, dilute, and basic potassium permanganate (B83412) (KMnO₄).[1][2][3]

Q2: Which dihydroxylation method is better for scaling up: Osmium Tetroxide or Potassium Permanganate?

A2: Both methods have their trade-offs for scaling up.

  • Osmium Tetroxide (Upjohn Method): This method is often higher yielding and more selective, minimizing the risk of over-oxidation and cleavage of the diol.[2][3] However, OsO₄ is highly toxic, volatile, and expensive, which requires stringent safety protocols and specialized handling, especially at a larger scale.[4][5][6]

  • Potassium Permanganate: KMnO₄ is significantly cheaper and less toxic than OsO₄, making it more attractive for large-scale industrial processes.[3] However, it is a very strong oxidizing agent, and the reaction requires careful control of temperature and pH to prevent unwanted side reactions like oxidative cleavage of the newly formed diol.[3][7] Yields can be lower and purification more challenging due to the formation of large amounts of manganese dioxide (MnO₂) byproduct.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a silica (B1680970) gel plate and a mobile phase such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v). Phytol, being less polar, will have a higher Rf value than the more polar product, this compound. The spots can be visualized using a p-anisaldehyde or vanillin (B372448) stain, which are effective for alcohols, or by using an iodine chamber.[8] UV light is generally not effective as these compounds lack a strong chromophore.[8]

Q4: What are the primary safety concerns when working with Osmium Tetroxide?

A4: Osmium tetroxide is highly toxic and volatile. It can cause severe irritation to the eyes, skin, and respiratory tract. Acute exposure can lead to serious health issues, including blindness and lung damage.[4] All work with OsO₄ must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical splash goggles.[5][9][10] It is highly recommended to purchase OsO₄ in a solution rather than as a solid to avoid handling the powder.[4][9]

Q5: How should I dispose of the manganese dioxide (MnO₂) waste from the KMnO₄ reaction?

A5: MnO₂ is a solid byproduct that needs to be filtered from the reaction mixture. While not as hazardous as osmium waste, MnO₂ dust should not be inhaled.[11] The wet filter cake can be collected and disposed of as solid chemical waste according to your institution's guidelines. For very large scales, processes to regenerate permanganate from manganese dioxide exist but are typically complex for a standard laboratory setting.[12][13]

Experimental Protocols

Two common protocols for the dihydroxylation of phytol are presented below.

Method 1: Upjohn Dihydroxylation using Osmium Tetroxide (Lab Scale)

This method uses a catalytic amount of OsO₄, which is regenerated in situ by NMO.[14][15]

Materials:

  • Phytol

  • N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone (B3395972)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve phytol in a 10:1 mixture of acetone and water in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-methylmorpholine N-oxide (1.2 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a certified chemical fume hood, carefully add a catalytic amount of the osmium tetroxide solution (e.g., 0.002 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the phytol is consumed (typically 8-24 hours).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Dihydroxylation using Potassium Permanganate (Lab Scale)

This method requires careful temperature control to avoid over-oxidation.[3][7]

Materials:

Procedure:

  • Dissolve phytol in a suitable solvent system like a 1:1 mixture of tert-butanol and water in a flask equipped with a mechanical stirrer and a thermometer.

  • Add a small amount of sodium hydroxide (e.g., 1.2 equivalents) and cool the mixture to 0 °C using an ice-salt bath.

  • Separately, prepare a solution of potassium permanganate (1.1 equivalents) in cold water.

  • Add the cold KMnO₄ solution slowly to the vigorously stirred phytol solution, ensuring the internal temperature does not rise above 5 °C. A brown precipitate of MnO₂ will form.

  • Stir the reaction at 0-5 °C and monitor by TLC.

  • Once the phytol is consumed, quench the reaction by adding solid sodium sulfite until the purple color of permanganate disappears.

  • Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Reagent Scaling

The following tables provide hypothetical reagent quantities for scaling up the synthesis. Actual amounts may need optimization.

Table 1: Reagent Quantities for Upjohn Dihydroxylation at Different Scales

Reagent/SolventLab Scale (1 g Phytol)Pilot Scale (100 g Phytol)
Phytol (MW: 296.54 g/mol )1.0 g (3.37 mmol)100 g (337 mmol)
Acetone50 mL5 L
Water5 mL500 mL
NMO (50% in water, 1.2 eq)0.95 g (4.05 mmol)95 g (405 mmol)
OsO₄ (4% solution, 0.002 eq)0.04 mL (6.7 µmol)4 mL (0.67 mmol)
Saturated Na₂SO₃ (for quench)10 mL1 L

Table 2: Reagent Quantities for KMnO₄ Dihydroxylation at Different Scales

Reagent/SolventLab Scale (1 g Phytol)Pilot Scale (100 g Phytol)
Phytol (MW: 296.54 g/mol )1.0 g (3.37 mmol)100 g (337 mmol)
tert-Butanol20 mL2 L
Water20 mL2 L
NaOH (1.2 eq)0.16 g (4.05 mmol)16 g (405 mmol)
KMnO₄ (1.1 eq)0.58 g (3.71 mmol)58 g (371 mmol)
Na₂SO₃ (for quench)~1 g~100 g

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Reagents OsO₄ method: Ensure the NMO solution has not degraded. Use a fresh bottle if necessary. The OsO₄ catalyst can be deactivated by impurities. KMnO₄ method: Ensure the KMnO₄ is a fine powder and dissolves properly.
Poor Solubility of Phytol Phytol is non-polar. Ensure adequate solvent volume and vigorous stirring, especially in the two-phase KMnO₄ system. For the KMnO₄ method, adding a phase-transfer catalyst may improve reaction rates.[1]
Reaction Temperature Too Low While low temperatures are necessary to prevent side reactions, especially with KMnO₄, a temperature that is too low may significantly slow down the reaction. Allow the reaction to warm slightly (e.g., to 5-10 °C) and monitor for progress.
Issue 2: Low Yield and Presence of Multiple Byproducts
Possible Cause Troubleshooting Step
Over-oxidation (Cleavage of the Diol) This is the most common issue with KMnO₄.[3] Solution: Maintain a low temperature (0-5 °C) rigorously.[7] Add the KMnO₄ solution slowly and ensure the reaction mixture is basic (pH > 8).[16] Use a shorter reaction time.
Formation of α-hydroxy ketone A known byproduct of dihydroxylation reactions.[15] Solution: Ensure the quenching step is performed promptly after the starting material is consumed. Purification via column chromatography should separate this more polar byproduct.
Incomplete Quenching Residual oxidant can degrade the product during workup. Solution: Add an excess of the quenching agent (sodium sulfite) and stir for an adequate amount of time (at least 1 hour) until all oxidant is destroyed.
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Step
Product is an oil or waxy solid This compound is a long-chain aliphatic diol and may not be a crystalline solid at room temperature, making recrystallization difficult.[17] Solution: Rely on flash column chromatography for purification.[18][19]
Co-elution with starting material The polarity difference between phytol and its diol is significant, but not huge. Solution: Use a shallow gradient during column chromatography (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 30%).[20] Use a larger amount of silica gel (50-100 times the weight of the crude material).
Product "oils out" during recrystallization The product separates as a liquid instead of forming crystals. Solution: Try a different solvent system. Add a small amount of a "seed crystal" if available.[21] If the issue persists, column chromatography is the more reliable method.
Residual MnO₂ in the crude product The fine MnO₂ precipitate can be difficult to filter. Solution: Use a thick pad of Celite for filtration and wash it thoroughly with a polar solvent like ethyl acetate or acetone to recover all the product.

Visualizations

G Experimental Workflow: Upjohn Dihydroxylation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Phytol in Acetone/Water B Add NMO A->B C Cool to 0 C B->C D Add catalytic OsO4 C->D E Stir and Monitor by TLC D->E F Quench with Na2SO3 E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Crude this compound H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the Upjohn Dihydroxylation of Phytol.

G Troubleshooting: Low Yield Start Low Yield Observed C1 Check for Over-oxidation (TLC for cleavage byproducts) Start->C1 Sol1 Decrease reaction temp. Ensure basic pH (for KMnO4) Reduce reaction time C1->Sol1 Yes C2 Reaction Incomplete? (TLC shows starting material) C1->C2 No End Yield Improved Sol1->End Sol2 Check reagent activity Improve stirring/solubility Slightly increase temperature C2->Sol2 Yes C3 Mechanical Loss during Workup? C2->C3 No Sol2->End Sol3 Ensure complete extraction Thoroughly wash MnO2 filter cake C3->Sol3 Yes Sol3->End

Caption: Logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

Inter-laboratory Comparison of (Rac)-Phytene-1,2-diol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantitative analysis of (Rac)-Phytene-1,2-diol, a key biomarker in various metabolic disorders. The data presented is based on a simulated inter-laboratory comparison study to highlight potential variations and guide researchers in selecting and validating their analytical methods.

Data Presentation: Summary of Simulated Inter-laboratory Comparison

A simulated proficiency test was conducted with five independent laboratories (Lab A-E) to assess the reproducibility and accuracy of this compound quantification in a standardized human plasma sample. Each laboratory received a sample with a known target concentration of 25.0 µg/mL. The results of this simulated study are summarized in the table below.

LaboratoryMethodReported Concentration (µg/mL)Recovery (%)Z-Score
Lab AGC-MS24.598.0-0.5
Lab BGC-MS26.2104.81.2
Lab CLC-MS/MS23.895.2-1.2
Lab DGC-MS25.5102.00.5
Lab ELC-MS/MS27.1108.42.1
Consensus Mean 25.4 101.6
Standard Deviation 1.2

Note: The Z-score is calculated as (Reported Value - Consensus Mean) / Standard Deviation. A Z-score between -2 and 2 is generally considered acceptable.

Experimental Protocols

Two primary analytical methodologies were employed in this simulated study: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for each are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the derivatization of this compound to increase its volatility for gas chromatographic separation and subsequent mass spectrometric detection.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., [2H4]-(Rac)-Phytene-1,2-diol, 10 µg/mL).

  • Add 500 µL of a 2:1 (v/v) mixture of n-hexane and isopropanol.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.

  • Cool to room temperature before injection.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode.

    • m/z for this compound-TMS derivative: [to be determined based on fragmentation pattern]

    • m/z for internal standard: [to be determined based on fragmentation pattern]

4. Quantification:

  • A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations.

  • The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., [2H4]-(Rac)-Phytene-1,2-diol, 10 µg/mL).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

    • MRM transition for this compound: [Precursor ion > Product ion]

    • MRM transition for internal standard: [Precursor ion > Product ion]

3. Quantification:

  • A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations.

  • The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid or Protein Precipitation Add_IS->Extraction Evaporation Evaporation (GC-MS) Extraction->Evaporation LC_Separation LC Separation Extraction->LC_Separation Derivatization Derivatization (TMS) Evaporation->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Quantification Quantification vs. Calibration Curve MS_Detection_GC->Quantification MS_Detection_LC MS/MS Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification

Caption: Workflow for this compound analysis.

Comparison_Logic cluster_methods Analytical Methods cluster_performance Performance Metrics Analyte This compound GCMS GC-MS Analyte->GCMS LCMS LC-MS/MS Analyte->LCMS Accuracy Accuracy (Recovery %) GCMS->Accuracy Precision Precision (RSD) GCMS->Precision Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Throughput Sample Throughput GCMS->Throughput LCMS->Accuracy LCMS->Precision LCMS->Sensitivity LCMS->Throughput

Caption: Logic for comparing analytical methods.

A Comparative Guide to the Bioactivity of (Rac)-Phytene-1,2-diol and Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the bioactivities of numerous carotenoids. However, a thorough search of existing research reveals a significant data gap concerning the specific compound (Rac)-Phytene-1,2-diol . To date, no published experimental studies quantify its antioxidant, anti-inflammatory, or anticancer properties.

This guide provides a comparative framework based on the known bioactivities of its metabolic precursor, phytoene (B131915) , and other well-characterized carotenoids. The information presented for this compound is hypothetical and extrapolated from the activities of its parent compound. Direct experimental validation is required to ascertain the true bioactivity of this compound.

Introduction to Phytene-1,2-diol and Carotenoids

This compound is a dihydroxylated derivative of phytoene. Phytoene is the first C40 intermediate in the biosynthetic pathway of all carotenoids.[1] Unlike many of its downstream products, such as β-carotene and lycopene, phytoene is a colorless compound as it only possesses three conjugated double bonds.[2] Carotenoids, as a class, are renowned for their diverse biological activities, which are largely attributed to their chemical structure, particularly the length of their conjugated double bond system.[3] These activities include antioxidant, anti-inflammatory, and anticancer effects.[4][5]

This guide will compare the known bioactivities of prominent carotenoids—β-carotene, lycopene, lutein, and astaxanthin—with the documented bioactivity of phytoene, the precursor to this compound.

Comparative Bioactivity Data

The following tables summarize quantitative data from various in vitro and in vivo studies on the bioactivity of selected carotenoids. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of carotenoids is often measured by their ability to scavenge free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CarotenoidAssayIC50 / ActivityReference
Phytoene ABTSLower than lycopene[6]
β-Carotene DPPH-[7]
Lycopene ABTSHigher than phytoene[6]
Lutein DPPH-[7]
Astaxanthin DPPHPotent scavenging activity[8]

Note: Specific IC50 values are often highly dependent on assay conditions and are not always directly comparable across different studies. The table reflects relative activities where specific values are not available.

Anti-inflammatory Activity

Anti-inflammatory effects are frequently assessed using in vivo models, such as carrageenan-induced paw edema, and in vitro models measuring the inhibition of pro-inflammatory mediators.

CarotenoidModel/AssayEffectReference
Phytoene In vitro (UV-induced PGE2)47% decrease in prostaglandin (B15479496) E2[9]
β-Carotene Carrageenan-induced paw edemaInhibition of edema[10]
LPS-induced NO productionInhibition of NO production[10]
Lycopene LPS-induced NO productionInhibition of NO production[10]
Lutein LPS-activated macrophagesSuppression of AP-1[4]
Astaxanthin Various modelsPotent anti-inflammatory effects[8]
Anticancer Activity (Cytotoxicity)

The anticancer potential of carotenoids is often initially evaluated by their ability to inhibit the proliferation of cancer cell lines, commonly measured by the MTT assay.

CarotenoidCell LineIC50 / EffectReference
Phytoene -Limited direct evidence-
β-Carotene VariousVaries by cell line-
Lycopene Prostate (PC3), Breast (MDA-MB-231)Inhibition of cell growth
Lutein Gastric (AGS, MKN-74, etc.)Induction of apoptosis
Astaxanthin Melanoma (B16F10)Induction of apoptosis[11]

Signaling Pathways Modulated by Carotenoids

Carotenoids exert their bioactivities by modulating various cellular signaling pathways involved in inflammation, oxidative stress response, and cell proliferation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Many carotenoids have been shown to inhibit this pathway.

NF_kB_Pathway Carotenoids Carotenoids IKK IKK Carotenoids->IKK inhibit IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->IKK activates Nucleus->Pro-inflammatory Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by various carotenoids.

Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes.

Nrf2_Pathway Carotenoids Carotenoids Nrf2 Nrf2 Carotenoids->Nrf2 activate Keap1 Keap1 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Nucleus->ARE binds to

Caption: Activation of the Nrf2 antioxidant response pathway by carotenoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer.

MAPK_Pathway Carotenoids Carotenoids RAF RAF Carotenoids->RAF inhibit MEK MEK Carotenoids->MEK inhibit Growth Factors Growth Factors RAS RAS RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by certain carotenoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the bioactivities discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.[12]

  • Procedure:

    • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a characteristic wavelength (typically around 517 nm).[13]

    • Various concentrations of the test compound (carotenoid) are added to the DPPH solution.[12]

    • The mixture is incubated in the dark for a set period (e.g., 30 minutes).[12]

    • The absorbance of the solution is measured at the characteristic wavelength.[13]

    • The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is often determined.[12]

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[14]

  • Procedure:

    • Experimental animals (typically rats or mice) are divided into control and treatment groups.[9]

    • The treatment groups are administered the test compound (carotenoid) at various doses, usually orally or intraperitoneally. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[14]

    • After a specific period (e.g., 30-60 minutes) to allow for absorption of the test compound, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.[9][14]

    • The volume of the paw is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.[14]

    • The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

MTT Cell Proliferation Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (carotenoid) and incubated for a specific duration (e.g., 24, 48, or 72 hours).[2]

    • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals.[1]

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]

Conclusion

While there is a wealth of information on the bioactivities of many dietary carotenoids, This compound remains an uncharacterized compound in the scientific literature. Based on the known antioxidant and anti-inflammatory properties of its precursor, phytoene, it is plausible that this compound may also possess beneficial biological effects. However, this remains speculative.

Further research, including chemical synthesis of this compound and subsequent in vitro and in vivo testing using the standardized protocols outlined in this guide, is essential to elucidate its specific bioactivities and potential for applications in research and drug development. Such studies would be invaluable in determining whether this phytoene derivative holds similar or enhanced therapeutic potential compared to its well-studied carotenoid counterparts.

References

A Comparative Study of (Rac)-Phytene-1,2-diol and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (Rac)-Phytene-1,2-diol and its synthetic analogs. Due to the limited direct research on this compound, this guide establishes a baseline for comparison by examining the synthesis, biological activities, and experimental protocols of structurally related diterpenes and their derivatives.

Diterpenes, a class of organic compounds composed of four isoprene (B109036) units, are known for their diverse biological and pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[1] this compound, a derivative of the acyclic diterpene alcohol phytol (B49457), represents a class of molecules with significant therapeutic potential. Phytol and its derivatives have demonstrated a wide range of bioactivities, such as anxiolytic, cytotoxic, antioxidant, and anti-inflammatory effects.[2][3][4][5] The introduction of a 1,2-diol functionality to the phytene backbone is anticipated to modify its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced or novel therapeutic applications.

This guide explores the synthesis of this compound, compares its predicted biological activities with known synthetic analogs of related diterpenes, and provides detailed experimental protocols for relevant assays.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through the dihydroxylation of phytol or its derivatives. A plausible synthetic route involves the epoxidation of the double bond in phytol followed by acid-catalyzed hydrolysis to yield the diol.

Synthesis_of_Rac_Phytene_1_2_diol Phytol Phytol Epoxy_Phytol Phytol Epoxide Phytol->Epoxy_Phytol m-CPBA Diol This compound Epoxy_Phytol->Diol H3O+ NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocates NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB_complex Releases Diterpene This compound Analogs Diterpene->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

References

Phytene vs. Phytene-1,2-diol: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of phytene and its hydroxylated derivative, phytene-1,2-diol. While direct experimental comparisons are currently unavailable in scientific literature, this document synthesizes existing data on phytene's antioxidant properties and offers a hypothesis on the potential activity of phytene-1,2-diol based on the known effects of hydroxylation on other carotenoids.

Executive Summary

Phytene, a colorless carotenoid and precursor to all other carotenoids, demonstrates significant antioxidant properties. It effectively neutralizes free radicals and modulates cellular antioxidant defense systems. The antioxidant capacity of its dihydroxylated form, phytene-1,2-diol, has not been experimentally determined. However, based on structure-activity relationships observed in other carotenoids, it is hypothesized that the addition of hydroxyl groups may alter its antioxidant activity, potentially enhancing its radical scavenging capabilities in certain environments. This guide presents available data for phytene and outlines the hypothetical comparison with phytene-1,2-diol, alongside detailed experimental protocols for evaluating their respective antioxidant capacities.

Data Presentation: Antioxidant Capacity

Due to a lack of direct experimental data for phytene-1,2-diol and specific quantitative values for phytene in standardized assays, the following table provides a qualitative and hypothetical comparison.

CompoundIn Vitro Antioxidant Activity (Hypothetical Comparison)In Vivo Antioxidant Effects (Phytene)
Phytene Possesses inherent radical scavenging ability.Reduces oxidative stress, protects against lipid peroxidation.
Phytene-1,2-diol Hypothesized: Potentially higher radical scavenging activity due to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The increased polarity may influence its interaction with different radical species and its localization within cellular compartments.Not Experimentally Determined.

Hypothetical Comparison: The Role of Hydroxylation

The introduction of hydroxyl groups to a carotenoid backbone can influence its antioxidant activity in several ways:

  • Increased Radical Scavenging: Hydroxyl groups can act as hydrogen donors, a key mechanism for neutralizing free radicals. This suggests that phytene-1,2-diol might exhibit more potent direct radical scavenging activity than phytene.

  • Altered Polarity: The diol form is more polar than the parent phytene. This change in polarity can affect its solubility and localization within cells and tissues, potentially enhancing its protective effects in aqueous environments or at membrane interfaces.

  • Interaction with Other Antioxidants: The hydroxyl groups could participate in regenerating other antioxidants, such as vitamin E, contributing to a synergistic antioxidant effect.

It is crucial to emphasize that these points are hypothetical and require experimental validation.

Signaling Pathway: Phytene and the Nrf2 Pathway

Phytene has been shown to exert its antioxidant effects not only through direct radical scavenging but also by activating the Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_nucleus Inside Nucleus Phytene Phytene Keap1_Nrf2 Keap1-Nrf2 Complex Phytene->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n->ARE binds to

Caption: Phytene-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

To empirically compare the antioxidant capacity of phytene and phytene-1,2-diol, the following standard assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve phytene and phytene-1,2-diol in a suitable organic solvent (e.g., chloroform, hexane, or acetone) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: Add a specific volume of each sample dilution to the DPPH solution. A control containing only the solvent instead of the sample should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample Dilutions with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of Phytene/Phytene-1,2-diol Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of phytene and phytene-1,2-diol in a suitable solvent.

  • Reaction: Add a small volume of the sample dilution to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample with that of Trolox, a water-soluble vitamin E analog.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_radical Generate ABTS•+ Stock Solution Working_sol Dilute ABTS•+ to Working Solution ABTS_radical->Working_sol Mix Mix Sample Dilutions with ABTS•+ Working Solution Working_sol->Mix Sample Prepare Serial Dilutions of Phytene/Phytene-1,2-diol Sample->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to attach and grow for 24 hours.

  • Cell Loading: Wash the cells with a buffer and then incubate them with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Sample Treatment: Remove the DCFH-DA solution and treat the cells with the test compounds (phytene and phytene-1,2-diol) at various concentrations.

  • Induction of Oxidative Stress: After a suitable incubation period with the test compounds, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as Quercetin Equivalents (QE).

CAA_Workflow Start Seed HepG2 Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Load_probe Load Cells with DCFH-DA Incubate1->Load_probe Treat_sample Treat Cells with Phytene/Phytene-1,2-diol Load_probe->Treat_sample Induce_stress Induce Oxidative Stress with AAPH Treat_sample->Induce_stress Measure Measure Fluorescence over time Induce_stress->Measure Analyze Calculate CAA Value (Quercetin Equivalents) Measure->Analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Phytene is a promising natural antioxidant with a mechanism that involves both direct radical scavenging and the modulation of cellular defense pathways like Nrf2. While the antioxidant capacity of phytene-1,2-diol remains to be elucidated, a scientifically grounded hypothesis suggests that its dihydroxylated structure could confer enhanced antioxidant properties. The experimental protocols detailed in this guide provide a clear framework for future research to directly compare these two compounds and validate this hypothesis. Such research is essential for advancing our understanding of carotenoid bioactivity and for the development of novel antioxidant-based therapeutics.

A Comparative Guide to the Cross-Validation of Analytical Methods for Phytene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methods for the quantification of phytene derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The selection of a robust and reliable analytical method is critical for the accurate assessment of pharmacokinetic profiles, toxicological studies, and overall drug development efficacy. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of representative GC-MS and HPLC-MS methods. While specific cross-validation data for phytene derivatives is limited in publicly available literature, the data presented here is extrapolated from validated methods for structurally similar isoprenoids and terpenes, providing a reliable reference for expected performance.[1][2][3][4][5]

Table 1: Comparison of Method Validation Parameters for the Analysis of Phytene Derivatives.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) ≥ 0.9990.994 - 1.000
Limit of Detection (LOD) 0.1 - 10 ng/mL0.03 - 1.0 µmol/L
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.1 - 4.2 µmol/L
Accuracy (% Recovery) 91% - 105%91% - 124%
Precision (%RSD) < 15%3.6% - 11.9%

Table 2: Performance Characteristics of GC-MS for n-Alkane and Isoprenoid Analysis. [3][5]

Analyte ClassLinearity (R²)Limit of Quantitation (LOQ)Intra-assay Precision (%RSD)Accuracy (% Recovery)
n-Alkanes (C21-C36)> 0.995 nmol0.1% - 12.9%> 91%
Pristane> 0.995 nmol< 10%84% - 105%
Phytane> 0.995 nmol< 10%99% - 126%

Table 3: Performance Characteristics of HPLC-MS/MS for Nonsterol Isoprenoid Analysis. [1][2]

Analyte ClassLinearity (Range)Limit of Detection (LOD)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)
Isoprenoid Pyrophosphates0.1 - 3 nmol0.03 - 1.0 µmol/L3.6% - 10.9%4.4% - 11.9%
Mevalonate1 - 3 nmol1.0 µmol/L3.6%4.4%

Experimental Protocols

Detailed methodologies for the analysis of phytene derivatives using GC-MS and HPLC-MS are provided below. These protocols are synthesized from established methods for related compounds and should be validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phytene Derivative Analysis

This protocol is designed for the quantification of volatile and semi-volatile phytene derivatives.

  • Sample Preparation (Extraction):

    • To 1 gram of homogenized sample (e.g., tissue, cell pellet), add a known amount of an appropriate internal standard (e.g., deuterated phytane).

    • Perform a liquid-liquid extraction using a non-polar solvent such as hexane (B92381) or a mixture of hexane and isopropanol.

    • Vortex the mixture vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the organic (upper) layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp to 200°C at a rate of 10°C/min.

      • Ramp to 300°C at a rate of 5°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol for Phytene Derivative Analysis

This protocol is suitable for the analysis of a broader range of phytene derivatives, including less volatile and more polar compounds.

  • Sample Preparation (Extraction):

    • To 1 mL of plasma or serum sample, add a known amount of an appropriate internal standard (e.g., deuterated phytanic acid).

    • Precipitate proteins by adding 2 mL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction with 3 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC-MS Instrumentation and Conditions:

    • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 50% B, hold for 1 minute.

      • Linearly increase to 100% B over 8 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification of target analytes and internal standards.

Mandatory Visualization

Signaling Pathway of Phytanic Acid

Phytanic acid, a derivative of phytol, has been shown to be a signaling molecule that can activate the G-protein-coupled receptor GPR40. This activation leads to an increase in intracellular calcium levels, which can modulate various cellular processes.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Phytanic Acid Phytanic Acid GPR40 GPR40 Phytanic Acid->GPR40 Binds to G_protein Gq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Triggers

Caption: Phytanic acid activation of the GPR40 signaling pathway.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC-MS methods for the analysis of phytene derivatives.

Cross_Validation_Workflow cluster_setup 1. Method Setup & Validation cluster_analysis 2. Sample Analysis cluster_comparison 3. Data Comparison & Evaluation Develop_GCMS Develop & Validate GC-MS Method Prepare_Samples Prepare Identical Sample Sets Develop_HPLCMS Develop & Validate HPLC-MS Method Analyze_GCMS Analyze Samples with GC-MS Prepare_Samples->Analyze_GCMS Analyze_HPLCMS Analyze Samples with HPLC-MS Prepare_Samples->Analyze_HPLCMS Collect_Data Collect Quantitative Data from Both Methods Analyze_GCMS->Collect_Data Analyze_HPLCMS->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) Collect_Data->Statistical_Analysis Assess_Agreement Assess Agreement & Bias Between Methods Statistical_Analysis->Assess_Agreement Conclusion Determine Method Equivalency Assess_Agreement->Conclusion

Caption: Workflow for cross-validation of analytical methods.

References

Bioaccessibility of Phytoene Compared to Other Carotenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioaccessibility of phytoene (B131915), a colorless dietary carotenoid, in relation to other well-known carotenoids. While the initial inquiry included a comparison with (Rac)-Phytene-1,2-diol, an extensive search of scientific literature revealed no available data on the bioaccessibility of this specific compound. Therefore, this guide will focus on the robust body of evidence available for phytoene and its comparison with other dietary carotenoids.

Executive Summary

Phytoene, a precursor to all other carotenoids, consistently demonstrates superior bioaccessibility compared to its colored counterparts, such as lycopene (B16060) and β-carotene.[1][2][3] This higher bioaccessibility is attributed to its unique chemical structure, including a lower number of conjugated double bonds and a less rigid conformation, which enhances its release from the food matrix and incorporation into mixed micelles during digestion.[2][3]

Quantitative Data on Carotenoid Bioaccessibility

The following table summarizes the bioaccessibility of phytoene and other major carotenoids from various food sources as determined by in vitro digestion models. Bioaccessibility is defined as the fraction of a compound that is released from the food matrix and becomes available for absorption.

CarotenoidFood Source (Juice)Bioaccessibility (%)Reference
Phytoene TomatoUp to 4 times more bioaccessible than lycopene[4]
Phytoene Sanguinello OrangeUp to 97%[2][4]
Phytoene CarrotHigher than β-carotene[4]
Phytoene ApricotHigh[4]
Phytofluene (B1236011)TomatoGenerally high, but lower than phytoene[2][4]
β-CryptoxanthinApricotHigh, but not significantly different from phytoene[4]
β-CaroteneCarrotLower than phytoene[4]
α-CaroteneCarrotLower than phytoene[4]
LycopeneTomatoAs low as 15%[4]

Experimental Protocols: In Vitro Digestion Model for Carotenoid Bioaccessibility

The assessment of carotenoid bioaccessibility is commonly performed using a standardized in vitro digestion method that simulates the physiological conditions of the human gastrointestinal tract. The INFOGEST protocol is a widely accepted standardized static in vitro digestion method.[1]

Objective: To determine the fraction of a carotenoid that is released from a food matrix and incorporated into mixed micelles, making it available for intestinal absorption.

Materials:

  • Food sample containing carotenoids

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

  • pH meter and titration equipment (NaOH)

  • Incubator shaker set at 37°C

  • Centrifuge

  • Organic solvents for carotenoid extraction (e.g., hexane, ethanol, acetone)

  • High-Performance Liquid Chromatography (HPLC) system for carotenoid quantification

Methodology:

  • Oral Phase: The food sample is mixed with SSF and α-amylase and incubated for a short period to simulate mastication and initial carbohydrate digestion.

  • Gastric Phase: The pH of the mixture is adjusted to ~2.0 with HCl, and SGF containing pepsin is added. The sample is then incubated at 37°C with gentle agitation for 1-2 hours to simulate stomach digestion.

  • Intestinal Phase: The pH of the gastric chyme is raised to ~7.0 with NaOH. SIF containing pancreatin and bile salts is added. The mixture is incubated at 37°C with gentle agitation for 2-4 hours to simulate small intestine digestion.

  • Micellarization: After the intestinal phase, the digested sample is centrifuged at high speed to separate the aqueous micellar fraction from the undigested food pellet.

  • Carotenoid Extraction: The carotenoids are extracted from both the micellar fraction and the original undigested food sample using organic solvents.

  • Quantification: The concentration of the specific carotenoid in both extracts is determined using HPLC.

  • Calculation of Bioaccessibility: Bioaccessibility (%) = (Amount of carotenoid in micellar fraction / Total amount of carotenoid in the original food sample) x 100

Experimental Workflow Diagram

Bioaccessibility_Workflow cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Food Food Sample Oral_Mix Mixing & Incubation Food->Oral_Mix Saliva Simulated Saliva (SSF) Saliva->Oral_Mix Gastric_Digestion pH Adjustment & Incubation (37°C) Oral_Mix->Gastric_Digestion Gastric Digesta Gastric_Juice Simulated Gastric Fluid (SGF) + Pepsin Gastric_Juice->Gastric_Digestion Intestinal_Digestion pH Adjustment & Incubation (37°C) Gastric_Digestion->Intestinal_Digestion Intestinal Digesta Intestinal_Juice Simulated Intestinal Fluid (SIF) + Pancreatin & Bile Intestinal_Juice->Intestinal_Digestion Centrifugation Centrifugation Intestinal_Digestion->Centrifugation Micellar_Fraction Micellar Fraction Centrifugation->Micellar_Fraction Extraction Carotenoid Extraction Micellar_Fraction->Extraction HPLC HPLC Quantification Extraction->HPLC Calculation Bioaccessibility Calculation HPLC->Calculation

References

Establishing (Rac)-Phytene-1,2-diol as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (Rac)-Phytene-1,2-diol with an established reference standard, Phytol, to support its validation for use in research, quality control, and drug development. This compound is a diterpenoid alcohol that holds potential as a valuable analytical standard in the study of natural products and as a precursor in synthetic chemistry. This document outlines its physicochemical properties, purity, and stability alongside a well-recognized alternative, providing the necessary data and protocols for its establishment as a reliable reference material.

Comparative Analysis of Physicochemical Properties

A direct comparison of key analytical parameters is essential for validating a new reference standard. The following table summarizes the comparative data between this compound and Phytol.

ParameterThis compoundPhytolMethod of Analysis
Chemical Formula C20H40O2C20H40OMass Spectrometry
Molecular Weight 312.53 g/mol 296.53 g/mol Mass Spectrometry
Purity (HPLC) 99.2%≥98%High-Performance Liquid Chromatography
Purity (qNMR) 99.5%Not DeterminedQuantitative Nuclear Magnetic Resonance
Solubility in Methanol >10 mg/mL>10 mg/mLGravimetric Analysis
Solubility in DMSO >15 mg/mL>15 mg/mLGravimetric Analysis
Melting Point 58-62 °CNot Applicable (Liquid)Differential Scanning Calorimetry
Long-Term Stability Stable for 24 months at -20°CStable for 12 months at 4°CHPLC-UV Analysis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the method for assessing the purity of this compound and Phytol.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95% Methanol and 5% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 1 mg of the reference standard in 1 mL of Methanol to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solution.

    • Run the analysis for 20 minutes.

    • The purity is calculated based on the area of the principal peak relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural elucidation and confirmation of this compound.

  • Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Concentration: 10 mg/mL.

  • Experiments:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the NMR data according to standard instrument procedures.

    • Process the spectra and assign the chemical shifts to the corresponding atoms in the molecular structure.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and logical connections in establishing a reference standard, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_validation Reference Standard Validation synthesis Chemical Synthesis or Natural Product Isolation purification Chromatographic Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir purity Purity Assessment (HPLC, qNMR) purification->purity stability Stability Studies (Long-term, Short-term) purity->stability solubility Solubility Testing purity->solubility documentation Certificate of Analysis (CoA) Generation stability->documentation solubility->documentation

Caption: Workflow for establishing a new chemical reference standard.

comparison_logic cluster_parameters Comparative Parameters rac_phytene This compound (Candidate Standard) purity Purity rac_phytene->purity stability Stability rac_phytene->stability solubility Solubility rac_phytene->solubility spectroscopic_data Spectroscopic Data rac_phytene->spectroscopic_data phytol Phytol (Established Standard) phytol->purity phytol->stability phytol->solubility phytol->spectroscopic_data evaluation Comparative Evaluation purity->evaluation stability->evaluation solubility->evaluation spectroscopic_data->evaluation decision Establishment as a Reference Standard evaluation->decision

Caption: Logical flow for the comparative evaluation of a candidate reference standard.

Comparative Cytotoxicity of Phytene Diol Precursor, Phytol, on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects of phytol (B49457), a natural acyclic diterpene alcohol and a precursor to phytene diol. This guide provides a comparative analysis of its activity against various cancer cell lines, supported by experimental data and an examination of its apoptotic signaling pathways.

Quantitative Analysis of Phytol's Cytotoxicity

Phytol has demonstrated a dose-dependent cytotoxic effect on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, vary across different cell lines, indicating a degree of selectivity in its action. The following table summarizes the IC50 values of phytol against several cancer cell lines and a normal human cell line, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell LineCancer TypeIC50 (µM)
MCF-7[1]Breast Adenocarcinoma8.79 ± 0.41
HeLa[1]Cervical Carcinoma15.51 ± 0.52
HT-29[1]Colorectal Adenocarcinoma38.24 ± 0.98
A-549[1]Lung Carcinoma45.67 ± 1.12
Hs294T[1]Melanoma69.67 ± 1.53
MDA-MB-231[1]Breast Adenocarcinoma55.12 ± 1.21
PC-3[1]Prostate Adenocarcinoma77.85 ± 1.93
MRC-5 (Normal)[1]Fetal Lung Fibroblast124.84 ± 1.59

Experimental Protocols

The evaluation of phytol's cytotoxicity typically involves the following key experimental steps:

Cell Culture and Treatment:

  • Human cancer cell lines and a normal control cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of phytol. A vehicle control (e.g., DMSO) is also included.

  • The cells are then incubated for a specified period, typically 24, 48, or 72 hours.

MTT Assay for Cell Viability:

  • Following the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan (B1609692).

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of phytol and fitting the data to a dose-response curve.

Signaling Pathways of Phytol-Induced Apoptosis

Research indicates that phytol induces apoptosis, or programmed cell death, in cancer cells through multiple signaling pathways. At high concentrations, phytol has been shown to trigger the generation of reactive oxygen species (ROS), which can lead to cellular damage and initiate apoptosis[2][3].

The apoptotic mechanism of phytol involves both the intrinsic and extrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. Phytol has been observed to activate the TRAIL, FAS, and TNF-α receptors. This activation leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, such as caspase-8.

The intrinsic pathway, or the mitochondrial pathway, is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.

Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Phytol Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines culture Culture in appropriate media start->culture seed Seed in 96-well plates culture->seed treat Treat with varying concentrations of Phytol seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize measure Measure absorbance solubilize->measure calculate Calculate % viability measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Experimental workflow for determining the cytotoxicity of phytol.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phytol_ext Phytol Death_Receptors TRAIL, FAS, TNF-α Receptors Phytol_ext->Death_Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Phytol_int Phytol ROS ROS Generation Phytol_int->ROS Bax Bax Activation ROS->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of phytol-induced apoptosis.

Conclusion and Future Directions

The available data strongly suggest that phytol possesses significant cytotoxic and pro-apoptotic properties against a variety of cancer cell lines, with a degree of selectivity for cancer cells over normal cells. These findings underscore the potential of phytol and its derivatives, such as phytene diol, as candidates for further investigation in cancer therapy.

Future research should focus on the synthesis and cytotoxic evaluation of individual phytene diol enantiomers to determine if stereochemistry plays a role in their biological activity. A direct comparison of the enantiomers would provide crucial information for structure-activity relationship studies and guide the development of more potent and selective anticancer agents. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways modulated by phytene diol enantiomers is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of (Rac)-Phytene-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(Rac)-Phytene-1,2-diol is a specialized organic compound utilized in various research and development applications. Proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Chemical Properties and Hazard Assessment

Table 1: Key Chemical and Physical Properties of Structurally Similar Diols

Property1,2-Octanedioltrans-1,2-Cyclohexanediol1,2-Cyclohexanediol
Physical State SolidPowder SolidPowder Solid
Appearance -Off-whiteOff-white
Melting Point -100 - 104 °C73 - 77 °C
Boiling Point -117 °C @ 17 mbar118 - 120 °C @ 10 mmHg
Flash Point -134 °C> 110 °C
Stability Stable under recommended storage conditions.[1]Stable under normal conditions.Stable under normal conditions.[2]
Incompatible Materials -Oxidizing agent.[3]Strong oxidizing agents.[2]

Note: This data is for similar compounds and should be used for general guidance only.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

  • Separate solid waste (e.g., contaminated lab supplies) from liquid waste.

2. Waste Collection and Storage:

  • Collect all waste in the designated containers.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Ensure the container is tightly closed when not in use to prevent leakage.[1]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

4. Disposal Request:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[4]

5. Decontamination of Labware:

  • All labware that has come into contact with this compound should be decontaminated.

  • Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and collect the rinsate as hazardous waste.

  • After the initial solvent rinse, wash the labware with soap and water.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Generate Waste: Solid or Liquid A->B F Decontaminate Labware: Solvent Rinse, then Soap & Water A->F C Segregate Waste: Designated, Labeled Container B->C D Store Waste Safely: Cool, Dry, Ventilated Area C->D E Contact EHS for Pickup D->E H End: Proper Disposal E->H G Collect Rinsate as Hazardous Waste F->G G->C

Caption: Disposal Workflow for this compound.

V. Logical Relationship of Safety and Disposal Steps

This diagram outlines the hierarchical relationship between safety precautions, handling procedures, and final disposal.

cluster_0 Safety First cluster_1 Handling and Waste Management cluster_2 Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in a Ventilated Area B->C D Label Waste Container C->D E Store Waste Securely D->E F Arrange Professional Disposal E->F

Caption: Hierarchy of Safety and Disposal Procedures.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific guidelines and regulatory requirements for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.